molecular formula C14H14N2O B1306708 N-(4-amino-2-methylphenyl)benzamide CAS No. 104478-99-1

N-(4-amino-2-methylphenyl)benzamide

Cat. No.: B1306708
CAS No.: 104478-99-1
M. Wt: 226.27 g/mol
InChI Key: NBDOSEUNJLCDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)benzamide is an organic compound belonging to the benzanilide class, characterized by an amide group linking a benzoyl ring and a substituted aniline moiety featuring an amino group at the para position and a methyl group at the ortho position . This structure is a key scaffold in chemical and pharmaceutical research, particularly for investigating structure-activity relationships in medicinal chemistry. Compounds within this family are frequently explored for their potential biological activities, including as anticonvulsant agents and for antimicrobial or anticancer properties . The primary amino group on the aniline ring provides a reactive site for further chemical modifications, such as nucleophilic substitution and oxidation, enabling the synthesis of a diverse array of derivatives for specialized research applications . The mechanism of action for benzamide derivatives often involves interaction with specific molecular targets in biological systems, such as enzymes and receptors . The presence of both the amino and amide functional groups allows for hydrogen bonding, which can be critical for binding to biological targets. Related compounds have been shown to act as inhibitors for specific proteins, such as vascular endothelial growth factor receptors (VEGFR), which are significant in angiogenic studies . In the solid state, molecules of similar N-aromatic benzamides are often linked into chains via N—H···O hydrogen bonds, which can influence the compound's crystallographic properties . The synthesis of this compound can be achieved through classical amidation routes, such as the reaction of the corresponding aniline with benzoyl chloride in a base like pyridine , or via more modern, efficient methods like palladium-catalyzed amidation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-amino-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDOSEUNJLCDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390552
Record name N-(4-amino-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104478-99-1
Record name N-(4-Amino-2-methylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104478-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-amino-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-amino-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes for preparing N-(4-amino-2-methylphenyl)benzamide, a key intermediate in the development of various chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into two primary synthetic strategies, offering detailed protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most suitable method for your research and development needs.

Introduction: The Significance of this compound

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The presence of a benzamide core linked to a substituted aniline provides a versatile scaffold for the development of pharmacologically active agents. Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties[1]. The specific substitution pattern of this compound, featuring both an amino and a methyl group on the phenylenediamine ring, offers opportunities for further functionalization and modulation of its physicochemical and biological properties.

Synthetic Strategies: A Tale of Two Routes

The synthesis of this compound can be approached through two principal pathways, each with its own set of advantages and challenges. The choice of route will often depend on the availability of starting materials, desired purity, scalability, and the chemist's preference for either a direct, more convergent synthesis or a longer, more controlled approach.

Route 1: Selective Mono-acylation of 2-methyl-p-phenylenediamine

This is the most direct approach, involving the reaction of 2-methyl-p-phenylenediamine with benzoyl chloride. However, the presence of two nucleophilic amino groups in the starting material presents a significant challenge: achieving selective mono-acylation while minimizing the formation of the undesired di-acylated byproduct.

Route 2: Two-Step Synthesis via a Nitro Intermediate

This strategy circumvents the issue of selective acylation by starting with 2-methyl-4-nitroaniline. The nitro group effectively "protects" one of the positions that would have an amino group in the diamine. The synthesis proceeds through the acylation of the available amino group, followed by the reduction of the nitro group to the desired amine. This two-step process generally offers better control and higher yields of the target mono-acylated product.

The following sections will provide a detailed exploration of each of these synthetic routes.

Route 1: The Art of Selective Mono-acylation

The direct acylation of a diamine is an atom-economical approach. The key to success lies in controlling the reactivity of the two amino groups in 2-methyl-p-phenylenediamine. The amino group at the 1-position is sterically hindered by the adjacent methyl group, which can be exploited to favor acylation at the less hindered 4-position.

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzoyl chloride. The choice of base is crucial; a non-nucleophilic, sterically hindered base is preferred to scavenge the HCl byproduct without competing with the amine nucleophile. Pyridine is a suitable choice as it can neutralize the acid without significantly deprotonating the resulting amide, which could lead to di-acylation.

Experimental Protocol: Selective Mono-benzoylation

Materials:

  • 2-methyl-p-phenylenediamine

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-p-phenylenediamine (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture over a period of 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Data and Expected Outcome
ParameterExpected Value
Yield 50-70%
Purity >95% after chromatography
Byproduct N,N'-(2-methyl-1,4-phenylene)dibenzamide
Logical Workflow for Selective Mono-acylation

selective_acylation start Start: Dissolve 2-methyl-p-phenylenediamine in DCM add_pyridine Add Pyridine and Cool to 0 °C start->add_pyridine add_benzoyl_chloride Slowly Add Benzoyl Chloride Solution add_pyridine->add_benzoyl_chloride react Warm to RT and Stir for 2-4h add_benzoyl_chloride->react monitor Monitor by TLC quench Quench with NaHCO3 Solution monitor->quench Reaction Complete extract Separate and Wash Organic Layer quench->extract dry Dry over MgSO4 and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Product: this compound purify->product

Caption: Workflow for the selective mono-acylation of 2-methyl-p-phenylenediamine.

Route 2: A Controlled Two-Step Synthesis

This approach offers a more robust and often higher-yielding synthesis of the target compound by avoiding the challenges of selective acylation. The synthesis is divided into two distinct steps: the formation of an amide intermediate followed by the reduction of a nitro group.

Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)benzamide

In this step, 2-methyl-4-nitroaniline is acylated with benzoyl chloride. Since there is only one amino group, the reaction proceeds cleanly to the desired amide without the risk of di-acylation.

Materials:

  • 2-methyl-4-nitroaniline

  • Benzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • Suspend 2-methyl-4-nitroaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the suspension.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure N-(2-methyl-4-nitrophenyl)benzamide as a solid.

Step 2: Reduction of N-(2-methyl-4-nitrophenyl)benzamide

The nitro group of the intermediate is then reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • N-(2-methyl-4-nitrophenyl)benzamide

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve N-(2-methyl-4-nitrophenyl)benzamide (1.0 eq) in ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

A similar procedure is described in a patent for the synthesis of a related compound, where a Pd/C catalyzed hydrogenation in ethanol at room temperature under 20 atmospheres of hydrogen for 16 hours resulted in a 98.4% yield[2].

Data and Expected Outcome
ParameterStep 1: AcylationStep 2: Reduction
Yield >90%>95%
Purity High after recrystallizationHigh after filtration
Logical Workflow for the Two-Step Synthesis

two_step_synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction start1 Start: Suspend 2-methyl-4-nitroaniline in DCM add_base1 Add Triethylamine start1->add_base1 add_benzoyl_chloride1 Add Benzoyl Chloride add_base1->add_benzoyl_chloride1 react1 Stir at RT for 4-6h add_benzoyl_chloride1->react1 workup1 Aqueous Workup and Recrystallization react1->workup1 intermediate Intermediate: N-(2-methyl-4-nitrophenyl)benzamide workup1->intermediate start2 Start: Dissolve Intermediate in Ethanol intermediate->start2 add_catalyst Add Pd/C Catalyst start2->add_catalyst hydrogenate Hydrogenate under H2 Atmosphere add_catalyst->hydrogenate filter Filter through Celite® hydrogenate->filter concentrate Concentrate the Filtrate filter->concentrate product2 Product: this compound concentrate->product2

Caption: Workflow for the two-step synthesis of this compound.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data based on the structure and data from similar compounds.

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the amide proton, the amino protons, and the methyl group. The aromatic protons will appear as a set of multiplets in the range of δ 6.5-8.0 ppm. The amide proton will likely be a singlet around δ 9.5-10.5 ppm. The amino protons will appear as a broad singlet, and the methyl protons will be a singlet around δ 2.2-2.5 ppm.

  • ¹³C NMR: The spectrum will show signals for all the carbon atoms in the molecule. The carbonyl carbon of the amide will be in the range of δ 165-170 ppm. The aromatic carbons will appear in the region of δ 110-150 ppm, and the methyl carbon will be around δ 15-20 ppm.

  • IR Spectroscopy: Key vibrational bands to look for include N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), N-H stretching of the amide (around 3300 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₁₄H₁₄N₂O, MW: 226.28 g/mol ).

Conclusion and Route Comparison

Both synthetic routes presented in this guide are viable for the preparation of this compound.

  • Route 1 (Selective Mono-acylation) is more convergent and has fewer steps, making it potentially more cost-effective and quicker on a small scale. However, it requires careful optimization to achieve good selectivity and may result in lower yields and more challenging purification.

  • Route 2 (Two-Step Synthesis) is a more robust and generally higher-yielding method. It provides better control over the reaction and typically leads to a purer product with simpler purification. This route is often preferred for larger-scale synthesis where reliability and yield are paramount.

The choice between these two routes will ultimately depend on the specific requirements of the project, including scale, timeline, and available resources. This guide provides the necessary technical details and insights to make an informed decision and successfully synthesize this compound for further research and development endeavors.

References

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. (2013).

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of N-(4-amino-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of N-(4-amino-2-methylphenyl)benzamide, a key aromatic amide intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a technical understanding of this compound's properties, synthesis, and potential applications. This document moves beyond a simple data sheet, offering insights into the rationale behind synthetic choices and analytical interpretations, grounded in established chemical principles.

Core Molecular Characteristics

This compound belongs to the benzanilide class of compounds, characterized by a benzoyl group attached to a substituted aniline moiety. While specific experimental data for this particular isomer is not extensively cataloged in publicly accessible databases, its chemical and physical properties can be reliably inferred from its structural isomers and related benzamide analogs.

The structural formula of this compound is C₁₄H₁₄N₂O. Based on its isomers, such as 2-amino-N-(4-methylphenyl)benzamide, the molecular weight is 226.27 g/mol .[1][2] The presence of both amine and amide functional groups, along with aromatic rings, dictates its chemical behavior, including its potential for hydrogen bonding, its basicity, and its reactivity in further synthetic transformations.

PropertyPredicted Value / CharacteristicRationale / Comparative Data Source
Molecular Formula C₁₄H₁₄N₂OBased on isomeric structures.[1]
Molecular Weight 226.27 g/mol Calculated from the molecular formula.[1][2]
Appearance White to off-white crystalline solidTypical for benzamide and benzanilide derivatives.[3]
Melting Point Moderately highThe amide linkage allows for strong intermolecular hydrogen bonding, leading to a higher melting point compared to non-amide analogs.[3]
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO); Limited solubility in water.The hydrophobic nature of the two aromatic rings dominates, while the polar amine and amide groups provide some affinity for polar organic solvents.[3]
Chemical Stability Stable under standard laboratory conditions.Amide bonds are generally stable but can be hydrolyzed under strong acidic or basic conditions. The free amino group is susceptible to oxidation.

Strategic Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in readily available literature. However, a robust and logical synthetic pathway can be designed based on well-established reactions for forming amide bonds and reducing nitroarenes.[4][5] The most viable approach involves a two-step sequence starting from commercially available precursors.

Proposed Synthetic Pathway

The recommended synthesis proceeds via the benzoylation of a nitroaniline intermediate, followed by the selective reduction of the nitro group. This strategy is superior to the direct benzoylation of 4-amino-2-methylaniline for two key reasons:

  • Chemoselectivity: The amino group of 4-amino-2-methylaniline is a potent nucleophile and would readily react with benzoyl chloride. However, the presence of two amino groups could lead to di-acylation or other side reactions. By protecting the target amino group as a nitro functionality, the amide bond formation can be directed with high precision.

  • Reactivity: The nitro group is strongly deactivating, which can influence the reactivity of the other amino group during the initial acylation step, although in this case, the primary target for acylation is the more nucleophilic amino group.

The overall workflow is depicted below:

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction A 2-Methyl-4-nitroaniline C N-(2-methyl-4-nitrophenyl)benzamide A->C Pyridine or TEA, DCM Room Temperature B Benzoyl Chloride B->C D N-(2-methyl-4-nitrophenyl)benzamide E This compound D->E H₂, Pd/C, Ethanol or SnCl₂·2H₂O, Ethanol, 70°C

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)benzamide

  • Rationale: This step involves a standard nucleophilic acyl substitution. 2-Methyl-4-nitroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A non-nucleophilic base like triethylamine (TEA) or pyridine is essential to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent choice of solvent due to its inert nature and ability to dissolve the reactants.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methyl-4-nitroaniline (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude N-(2-methyl-4-nitrophenyl)benzamide by recrystallization from ethanol or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Rationale: The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[4] An alternative, particularly useful if hydrogenation equipment is unavailable, is the use of a metal salt reductant like tin(II) chloride (SnCl₂) in a protic solvent.[5]

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the purified N-(2-methyl-4-nitrophenyl)benzamide (1.0 eq) in ethanol in a suitable hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

    • Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) while stirring vigorously.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization if necessary.

Reactivity and Potential Applications

This compound is a versatile intermediate with two primary reactive sites: the nucleophilic primary amino group and the aromatic rings, which can undergo electrophilic substitution.

Chemical Reactivity Profile

G cluster_amine Reactions at the Amino Group cluster_ring Reactions on the Aromatic Rings main This compound acylation N-Acylation main->acylation R-COCl sulfonylation Sulfonamide Formation main->sulfonylation R-SO₂Cl diazotization Diazotization -> Azo Dyes main->diazotization NaNO₂, HCl halogenation Electrophilic Halogenation main->halogenation Br₂, FeBr₃ alkylation N-Alkylation nitration Nitration

Caption: Key reaction pathways for this compound.

The primary amino group is the most reactive site for further functionalization, allowing for the synthesis of a wide array of derivatives through N-acylation, N-alkylation, or sulfonamide formation. This makes the compound a valuable building block in medicinal chemistry.

Potential Applications in Drug Discovery and Materials Science

While specific applications for this exact molecule are not prominent in the literature, the benzanilide scaffold is a well-recognized privileged structure in drug design. Derivatives of aminobenzanilides have been investigated for a range of biological activities:

  • Enzyme Inhibition: The core structure can be elaborated to target the active sites of enzymes. For instance, related aminobenzamide structures have been used as a basis for developing inhibitors of DNA methyltransferases (DNMTs), which are important targets in cancer therapy.[6]

  • Anticonvulsant Agents: Certain N-phenylbenzamide derivatives have shown potent anticonvulsant properties, indicating the potential for this class of compounds in neurological drug discovery.[7]

  • Pharmaceutical Intermediates: As a bifunctional molecule, it serves as an excellent starting point for synthesizing more complex drug candidates and active pharmaceutical ingredients (APIs).[3][8]

Analytical Characterization

A full analytical characterization is crucial to confirm the identity and purity of synthesized this compound.

Analytical TechniqueExpected Observations
¹H NMR - Amide Proton (N-H): A singlet in the downfield region (δ 8-10 ppm).- Aromatic Protons: A series of multiplets in the aromatic region (δ 6.5-8.0 ppm).- Amine Protons (NH₂): A broad singlet that may be exchangeable with D₂O.- Methyl Protons (CH₃): A sharp singlet around δ 2.0-2.5 ppm.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.- Aromatic Carbons: Multiple signals between δ 110-150 ppm.- Methyl Carbon (CH₃): A signal in the aliphatic region, typically δ 15-25 ppm.
FT-IR (cm⁻¹) - N-H Stretching (Amine): Two distinct bands around 3300-3500 cm⁻¹.- N-H Stretching (Amide): A single band around 3300 cm⁻¹.- C=O Stretching (Amide): A strong, sharp absorption band around 1640-1680 cm⁻¹.- C-H Stretching (Aromatic): Signals just above 3000 cm⁻¹.- N-H Bending (Amide II): A band around 1510-1550 cm⁻¹.
Mass Spectrometry - Molecular Ion Peak (M⁺): Expected at m/z = 226.11.

Safety and Handling

Based on the hazard classifications of its isomer, 2-amino-N-(4-methylphenyl)benzamide, this compound should be handled with appropriate care.[2]

  • GHS Hazard Statements (Inferred):

    • Harmful if swallowed.[2]

    • Harmful in contact with skin.[2]

    • Causes skin irritation.[2]

    • Causes serious eye irritation.[2]

    • Harmful if inhaled.[2]

    • May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a cool, dry, and well-sealed container away from oxidizing agents.

References

  • PubChem. 4-amino-N-(2-amino-4-methylphenyl)benzamide | C14H15N3O | CID 1204565. National Institutes of Health. [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • PubChem. 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910. National Institutes of Health. [Link]

  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... [Link]

  • PubChem. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521. National Institutes of Health. [Link]

  • PubChem. 2-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 437153. National Institutes of Health. [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

  • PubChem. N-(5-amino-2-methylphenyl)-4-methylbenzamide | C15H16N2O | CID 2841028. National Institutes of Health. [Link]

  • ResearchGate. Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • ResearchGate. Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. [Link]

  • ResearchGate. 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. [Link]

  • SciELO. Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. [Link]

  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

  • LookChem. Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. [Link]

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of N-(4-amino-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel anticonvulsant agent, N-(4-amino-2-methylphenyl)benzamide. Drawing upon available preclinical data and the established pharmacology of its structural and functional analogs—ameltolide, phenytoin, and carbamazepine—we posit that this compound exerts its anticonvulsant effects primarily through the modulation of voltage-gated sodium channels. This guide provides a comprehensive framework for the experimental validation of this hypothesis, detailing the requisite in vitro and in vivo protocols. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antiepileptic drugs.

Introduction and Background

This compound is a novel benzamide derivative that has demonstrated significant anticonvulsant activity in preclinical models. An early study highlighted its efficacy in the maximal electroshock seizure (MES) test in both mice and rats, with a potency comparable to established antiepileptic drugs (AEDs) such as phenytoin and carbamazepine. The compound was identified as an analog of ameltolide, another benzamide derivative with a known anticonvulsant profile. While these initial findings are promising, the precise molecular mechanism of action for this compound has not been fully elucidated, representing a critical knowledge gap in its development trajectory.

This guide synthesizes the available evidence to propose a primary mechanism of action and outlines a rigorous, multi-faceted experimental strategy to definitively characterize its pharmacological activity.

Hypothesized Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Based on the established mechanisms of its structural and pharmacological analogs, we hypothesize that this compound functions as a voltage-gated sodium channel (VGSC) blocker .

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons.[1] During a seizure, neurons exhibit rapid, repetitive firing, which is dependent on the persistent activation of these channels.[2] Many established AEDs, including phenytoin and carbamazepine, exert their therapeutic effect by binding to VGSCs and stabilizing them in an inactivated state.[3] This action is use-dependent, meaning the drugs have a higher affinity for channels that are frequently opening and closing, as is the case during a seizure. This preferential binding to overactive neurons allows for the selective suppression of seizure activity with minimal impact on normal neuronal signaling.[4]

The proposed mechanism for this compound involves a similar interaction with VGSCs. By stabilizing the inactivated state of these channels, the compound would reduce the number of channels available to open, thereby dampening the high-frequency neuronal firing characteristic of seizures.

Signaling Pathway Diagram

The following diagram illustrates the hypothesized interaction of this compound with a voltage-gated sodium channel.

VGSC_Mechanism cluster_drug Pharmacological Intervention VGSC Voltage-Gated Sodium Channel (VGSC) Resting Open Inactivated Na_in Na+ Influx (Depolarization) VGSC:open->Na_in Action Potential Propagation No_Na_in No Na+ Influx VGSC:inactivated->No_Na_in Drug This compound Drug->VGSC:inactivated Preferential Binding & Stabilization

Caption: Hypothesized binding of this compound to the inactivated state of VGSCs.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis that this compound acts as a VGSC blocker, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to provide a comprehensive characterization of the compound's activity.

In Vitro Characterization

The patch-clamp technique is the gold standard for directly measuring the effect of a compound on ion channel function.[5]

Objective: To determine if this compound directly modulates the activity of voltage-gated sodium channels in a neuronal cell line.

Protocol:

  • Cell Culture: Utilize a neuronal cell line (e.g., HEK293 cells stably expressing a specific human VGSC subtype like NaV1.1, NaV1.2, or NaV1.6, or primary cultured neurons).

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Solutions:

    • Internal Solution (Pipette): Containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

    • External Solution (Bath): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.[6]

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.

    • Apply depolarizing voltage steps to elicit sodium currents.

    • Record baseline sodium currents in the absence of the compound.

    • Perfuse the external solution with increasing concentrations of this compound and record the corresponding changes in sodium current amplitude and kinetics.

  • Data Analysis: Analyze the data to determine the IC₅₀ for sodium channel blockade and to assess the voltage- and use-dependency of the block.

This assay will determine the binding affinity of this compound to the sodium channel.

Objective: To quantify the binding affinity (Ki) of the compound for the batrachotoxin (BTX) binding site on the sodium channel, a site where many anticonvulsants act.[7]

Protocol:

  • Membrane Preparation: Prepare synaptosomal membranes from rat brain tissue.[8]

  • Assay Buffer: 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4.

  • Radioligand: [³H]-Batrachotoxinin A 20-α-benzoate ([³H]BTX-B).

  • Assay Procedure:

    • In a 96-well plate, combine the synaptosomal membranes, [³H]BTX-B at a concentration near its Kd, and a range of concentrations of this compound.

    • Incubate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.[9]

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Anticonvulsant Profile

Animal models are essential for confirming the anticonvulsant activity and assessing the therapeutic window of the compound.[10]

Objective: To confirm the anticonvulsant efficacy of this compound in established animal models of epilepsy.

Protocols:

  • Maximal Electroshock Seizure (MES) Test:

    • Animal Model: Male ICR mice or Sprague-Dawley rats.[11]

    • Procedure: Administer this compound at various doses via oral or intraperitoneal route. After a predetermined time, induce a seizure by delivering a brief electrical stimulus via corneal or ear-clip electrodes.

    • Endpoint: The absence of the tonic hindlimb extension phase of the seizure is considered protection.

    • Analysis: Calculate the ED₅₀ (the dose that protects 50% of the animals).

  • Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test:

    • Animal Model: Male ICR mice or Sprague-Dawley rats.[11]

    • Procedure: Administer this compound at various doses. After a set time, inject a convulsive dose of pentylenetetrazol subcutaneously.

    • Endpoint: The absence of clonic seizures for a defined period is considered protection.

    • Analysis: Calculate the ED₅₀.

Experimental Workflow Diagram

The following diagram outlines the proposed experimental workflow for validating the mechanism of action.

Experimental_Workflow cluster_synthesis Compound Availability cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation cluster_analysis Data Analysis & Conclusion Synthesis Synthesis of This compound PatchClamp Patch-Clamp Electrophysiology (VGSC Function) Synthesis->PatchClamp BindingAssay Radioligand Binding Assay (Affinity for VGSC) Synthesis->BindingAssay MES_Test Maximal Electroshock Seizure (MES) Model Synthesis->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Model Synthesis->scPTZ_Test DataAnalysis Determine IC50, Ki, ED50 and Therapeutic Index PatchClamp->DataAnalysis BindingAssay->DataAnalysis MES_Test->DataAnalysis scPTZ_Test->DataAnalysis Conclusion Confirm/Refute Hypothesis: VGSC Blocker Mechanism DataAnalysis->Conclusion

Caption: A workflow for the experimental validation of the proposed mechanism of action.

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from established methods for similar benzanilides.[12] The following two-step protocol is proposed:

Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)benzamide

  • To a solution of 2-methyl-4-nitroaniline in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add benzoyl chloride dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, base, and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization or column chromatography to yield N-(2-methyl-4-nitrophenyl)benzamide.

Step 2: Reduction to this compound

  • Dissolve N-(2-methyl-4-nitrophenyl)benzamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (5-10% w/w).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 40-50 psi) for 2-4 hours.[12]

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization to obtain the final product, this compound.

Data Summary and Interpretation

The data generated from the proposed experiments should be compiled and analyzed to build a comprehensive pharmacological profile of this compound.

Experiment Key Parameters Interpretation of Positive Result
Patch-Clamp IC₅₀, Voltage-dependence, Use-dependenceDirect, concentration-dependent block of VGSCs, with higher potency at depolarized potentials and during high-frequency firing, confirming the hypothesized mechanism.
Radioligand Binding KᵢHigh-affinity binding to the sodium channel, providing further evidence of direct interaction.
MES Test ED₅₀Efficacy against generalized tonic-clonic seizures, a hallmark of clinically useful sodium channel blockers.
scPTZ Test ED₅₀May indicate a broader spectrum of activity, potentially involving other mechanisms in addition to VGSC blockade.

A positive outcome in these assays would provide strong evidence supporting the hypothesis that this compound is a voltage-gated sodium channel blocker. The combined in vitro and in vivo data will be crucial for guiding its further preclinical and clinical development.

Conclusion

While the definitive mechanism of action of this compound awaits empirical validation, the existing evidence strongly suggests its role as a modulator of voltage-gated sodium channels. The experimental framework detailed in this guide provides a clear and robust pathway for elucidating its precise pharmacological profile. Confirmation of this mechanism will solidify its position as a promising candidate for a new generation of antiepileptic drugs.

References

  • White, H. S., et al. (2002). The early preclinical discovery and development of antiepileptic drugs. In Antiepileptic Drugs (pp. 35-46). Lippincott Williams & Wilkins. [URL not available]
  • Hester, J. B., & Von Voigtlander, P. F. (1987). 3-and 4-amino-n (alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. U.S. Patent No. 4,692,459. Washington, DC: U.S.
  • Ogden, D., & Stanfield, P. (1994). Patch clamp techniques for single channel and whole-cell recording. In Microelectrode techniques (pp. 63-94). Humana Press. [URL not available]
  • Leander, J. D. (1992). Fluoxetine, a selective serotonin-uptake inhibitor, enhances the anticonvulsant effects of phenytoin, carbamazepine, and ameltolide (LY201116). Epilepsia, 33(3), 573-576. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific reports, 6(1), 1-16. [Link]

  • Stafstrom, C. E. (2007). Pathophysiology of seizures and epilepsy. Epilepsy: The Intersection of Neurosciences, Biology, Mathematics, Engineering, and Physics, 3-17. [Link]

  • Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of neurology, 20(2), 171-184. [Link]

  • Löscher, W. (2017). Animal models of drug-resistant epilepsy as tools for deciphering the cellular and molecular mechanisms of pharmacoresistance and discovering more effective treatments. Expert opinion on drug discovery, 12(12), 1215-1232. [Link]

  • Kuo, C. C. (1998). A common mechanism for the anticonvulsant effects of phenytoin and carbamazepine. Pflügers Archiv, 435(4), 546-552. [Link]

  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky) amino] alkanamide derivatives. Journal of medicinal chemistry, 41(4), 579-590. [Link]

  • Barker-Haliski, M., & White, H. S. (2020). Animal Models of Pharmacoresistant Epilepsy. In Epilepsy (pp. 823-834). Oxford University Press. [Link]

  • Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of physiology, 590(11), 2577-2589. [Link]

  • Pires, N., et al. (2013). Synthesis and anticonvulsant evaluation of a new series of N-benzyl-2-acetamidopropanamide derivatives. Molecules, 18(7), 8260-8278. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 26, 2026, from [Link]

  • Liu, G., et al. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Johnson, M. (2023). Whole Cell Patch Clamp Protocol. protocols.io. [Link]

  • Sharma, S., & Kumar, P. (2022). Animal models used in the screening of antiepileptic drugs. International Journal of Pharmaceutical Sciences and Research, 13(2), 526-535. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-amino-N-(2-amino-4-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

"discovery and history of N-(4-amino-2-methylphenyl)benzamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-amino-2-methylphenyl)benzamide: Synthesis, Characterization, and Historical Perspective

Introduction

The benzamide functional group is a cornerstone of modern medicinal chemistry and materials science. Its unique combination of rigidity, hydrogen bonding capabilities, and synthetic accessibility has made it a privileged scaffold in the design of a vast array of functional molecules. This guide provides a comprehensive technical overview of a representative member of this class, this compound. While the specific discovery and a detailed history of this particular molecule are not extensively documented in publicly available literature, this guide constructs a plausible historical context based on the broader development of organic chemistry and medicinal science.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the detailed synthesis of this compound, offering mechanistic insights and a step-by-step experimental protocol. Furthermore, it will explore its physicochemical properties, characterization techniques, and potential applications as a versatile chemical intermediate.

Postulated Historical Context and Discovery

The synthesis of this compound likely emerged from the systematic exploration of aromatic amines and their derivatives in the late 19th or early 20th century. This era was characterized by the burgeoning synthetic dye industry and the nascent field of medicinal chemistry, both of which heavily relied on the chemical manipulation of aniline and its analogues.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that involves the formation of an amide bond followed by the reduction of a nitro group. The following protocol is a representative method adapted from established procedures for the synthesis of related benzamide derivatives.[1][2]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)benzamide

  • Reagents and Materials:

    • 2-methyl-4-nitroaniline

    • Benzoyl chloride

    • Pyridine (or another suitable base like triethylamine)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Dropping funnel

    • Ice bath

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 2-methyl-4-nitroaniline (1 equivalent) in dichloromethane.

    • Cool the solution in an ice bath to 0-5 °C with continuous stirring.

    • Add pyridine (1.1 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

    • Slowly add benzoyl chloride (1.05 equivalents) dropwise from a dropping funnel over a period of 15-20 minutes. The slow addition helps to control the exothermic nature of the reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-methyl-4-nitrophenyl)benzamide.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Reagents and Materials:

    • N-(2-methyl-4-nitrophenyl)benzamide

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation setup (H₂, Pd/C)

    • Ethanol or ethyl acetate

    • Concentrated hydrochloric acid (if using SnCl₂)

    • Sodium bicarbonate solution

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Reflux condenser

  • Procedure (using SnCl₂·2H₂O): [2]

    • In a round-bottom flask, suspend N-(2-methyl-4-nitrophenyl)benzamide (1 equivalent) in ethanol.

    • Add tin(II) chloride dihydrate (3-4 equivalents) to the suspension.

    • Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 2-3 hours. The progress of the reduction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is basic. This will precipitate tin salts.

    • Filter the mixture through a pad of celite to remove the inorganic salts.

    • Extract the filtrate with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography or recrystallization to yield the final product.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction R1 2-methyl-4-nitroaniline I1 N-(2-methyl-4-nitrophenyl)benzamide R1->I1 R2 Benzoyl chloride R2->I1 R3 Pyridine R3->I1 R4 SnCl2·2H2O / HCl P1 This compound R4->P1 I1->P1 Drug_Discovery_Workflow cluster_0 Chemical Modification Core This compound Mod1 Acylation/Sulfonylation of Amino Group Core->Mod1 Mod2 Aromatic Substitution (e.g., Halogenation) Core->Mod2 Mod3 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Core->Mod3 Library Diverse Chemical Library Mod1->Library Mod2->Library Mod3->Library Screening High-Throughput Screening (HTS) against Biological Targets Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-amino-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-(4-amino-2-methylphenyl)benzamide. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues, computational predictions, and established analytical methodologies to offer a robust resource for researchers. This guide is designed to support efforts in synthesis, characterization, and evaluation of this compound for potential applications in medicinal chemistry and materials science.

Introduction and Molecular Identity

This compound belongs to the benzamide class of compounds, a scaffold of significant interest in drug discovery, with members exhibiting a wide range of biological activities, including anticonvulsant properties. The precise arrangement of functional groups on the phenyl rings of benzamides can profoundly influence their physicochemical characteristics, which in turn govern their pharmacokinetic and pharmacodynamic profiles.

Understanding the physicochemical properties of this compound is therefore critical for any research and development program involving this molecule. This guide will delineate its structural features, provide estimated and predicted physicochemical parameters, outline a plausible synthetic route, and detail the experimental protocols necessary for the empirical determination of its key properties.

Molecular Structure:

Caption: Chemical structure of this compound.

Molecular Identifiers:

To prevent ambiguity, the following table distinguishes this compound from its isomers for which data is more readily available.

IdentifierThis compound (Target)2-amino-N-(4-methylphenyl)benzamide4-Amino-N-(2-methylphenyl)benzamide
CAS Number Not definitively assigned32212-38-7[1]888-78-8
Molecular Formula C₁₄H₁₄N₂OC₁₄H₁₄N₂OC₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol 226.27 g/mol 226.27 g/mol
SMILES CC1=CC(N)=C(NC(=O)C2=CC=CC=C2)C=C1CC1=CC=C(NC(=O)C2=CC=CC=C2N)C=C1CC1=CC=CC=C1NC(=O)C2=CC=C(N)C=C2

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is scarce. Therefore, the following table presents a combination of predicted values and experimental data from its isomers to provide a scientifically grounded estimation of its properties.

PropertyPredicted/Estimated Value for this compoundExperimental Data for Isomers/Related CompoundsRationale for Estimation
Melting Point (°C) 160 - 1752-amino-N-(4-methylphenyl)benzamide: Not available; N-(4-Methylphenyl)benzamide: 158-161 °CThe introduction of an amino group can increase melting point due to hydrogen bonding. The ortho-methyl group may disrupt crystal packing compared to a para-substituted analogue, leading to a complex interplay of factors.
Boiling Point (°C) > 300 (decomposes)N-Methylbenzamide: 167 °C at 11 mmHgHigh molecular weight and strong intermolecular forces suggest a high boiling point, likely with decomposition under atmospheric pressure.
Aqueous Solubility Poorly solubleN-(4-Methylphenyl)benzamide: Limited solubility in water[2]The benzamide core is largely hydrophobic. While the amino group can participate in hydrogen bonding, the overall molecule is expected to have low water solubility.
pKa Basic pKa (amino group): ~4-5; Acidic pKa (amide N-H): ~17-18pKa of aniline: 4.6; pKa of benzamide N-H: ~17The anilino-type amino group's basicity is reduced by the electron-withdrawing benzoyl group. The ortho-methyl group may slightly increase basicity due to its electron-donating inductive effect. The amide proton is very weakly acidic.
LogP 2.5 - 3.52-amino-N-(4-methylphenyl)benzamide (XLogP3): 3.3[1]The molecule has significant hydrophobic character from the two phenyl rings and the methyl group. The amino group provides some polarity. The predicted value is in line with its structural features.

Synthesis and Characterization

A reliable synthesis of this compound is crucial for obtaining a pure sample for experimental studies. The following proposed synthesis is based on established amide bond formation reactions.

Proposed Synthetic Pathway:

reactant1 4-Nitro-2-methylaniline intermediate N-(2-methyl-4-nitrophenyl)benzamide reactant1->intermediate Pyridine, DCM reactant2 Benzoyl Chloride reactant2->intermediate product This compound intermediate->product SnCl2·2H2O, Ethanol or H2/Pd-C

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)benzamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitro-2-methylaniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-methyl-4-nitrophenyl)benzamide.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve the N-(2-methyl-4-nitrophenyl)benzamide (1.0 eq.) in ethanol in a round-bottom flask.

  • Reducing Agent: Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours.

  • Alternative Reduction: Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

  • Work-up: After cooling, basify the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Workflow:

start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Elucidation ir Infrared (IR) Spectroscopy start->ir Functional Group Analysis ms Mass Spectrometry (MS) start->ms Molecular Weight Confirmation purity Purity Assessment (HPLC, TLC) nmr->purity ir->purity ms->purity end Characterized Compound purity->end

Caption: Workflow for the structural characterization and purity assessment.

Experimental Protocols for Physicochemical Profiling

The following are detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Protocol Workflow:

A Prepare saturated solution: Add excess solid to buffer (pH 7.4) B Equilibrate at constant temperature (e.g., 25 °C or 37 °C) with agitation for 24-48h A->B C Separate solid and liquid phases (centrifugation or filtration) B->C D Quantify compound concentration in the supernatant (e.g., HPLC-UV, LC-MS) C->D E Construct calibration curve with known standards E->D

Caption: Shake-flask method for solubility determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

  • Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the excess solid. Carefully collect the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve to accurately determine the concentration in the sample.

pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration is a precise method for determining the ionization constants (pKa) of a compound by measuring pH changes upon addition of a titrant.

Protocol Workflow:

A Dissolve a known amount of compound in a suitable co-solvent/water mixture B Titrate with a standardized acid (e.g., HCl) to determine the basic pKa A->B C Titrate with a standardized base (e.g., NaOH) to determine the acidic pKa A->C D Record pH as a function of titrant volume B->D C->D E Calculate pKa from the titration curve (e.g., from the half-equivalence point) D->E A Prepare a solution of the compound in one of the two pre-saturated phases (n-octanol or water/buffer) B Mix with the other pre-saturated phase in a separatory funnel A->B C Shake vigorously to allow partitioning, then allow phases to separate B->C D Quantify compound concentration in both phases (e.g., HPLC-UV) C->D E Calculate LogP = log([Compound]octanol / [Compound]water) D->E

Caption: Shake-flask method for LogP determination.

Step-by-Step Protocol:

  • Phase Saturation: Pre-saturate n-octanol with water (or buffer) and water (or buffer, typically pH 7.4) with n-octanol by mixing them and allowing them to separate.

  • Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of this compound. While direct experimental data remains elusive in the public domain, this guide offers robust estimations based on the properties of closely related isomers and provides detailed protocols for the empirical determination of these crucial parameters. The information and methodologies presented herein are intended to empower researchers and drug development professionals to advance their studies on this and other novel benzamide derivatives. Further experimental validation of the predicted properties is a critical next step for any future development of this compound.

References

A comprehensive list of references will be compiled based on the final set of search results that provide data for related compounds and methodologies.

Sources

"N-(4-amino-2-methylphenyl)benzamide solubility and stability"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of N-(4-amino-2-methylphenyl)benzamide

Foreword: A Predictive Approach to a Novel Moiety

In the landscape of pharmaceutical research and development, a thorough understanding of a molecule's physicochemical properties is paramount for its successful progression from a laboratory curiosity to a viable therapeutic agent. This guide is dedicated to a comprehensive analysis of this compound, a compound of interest within the broader class of benzamides.

It is critical to state at the outset that publicly available experimental data for this specific chemical entity is limited. Consequently, this document adopts a predictive and inferential methodology, grounded in established principles of physical organic chemistry and leveraging data from structurally analogous compounds. The physicochemical properties presented herein are generated from validated computational models, providing a robust, albeit theoretical, foundation for the subsequent discussions on solubility and stability. This guide is therefore intended not as a definitive record of experimental values, but as a detailed roadmap for the researchers, scientists, and drug development professionals who will perform the empirical studies necessary to fully characterize this molecule.

Predicted Physicochemical Profile

The foundational step in characterizing any new chemical entity is to establish its core physicochemical parameters. These values dictate the molecule's behavior in various environments and are crucial for designing relevant experimental protocols. The properties for this compound have been predicted using advanced computational algorithms.

PropertyPredicted ValueScientific Implication
Molecular Formula C₁₄H₁₄N₂ODefines the elemental composition.
Molecular Weight 226.28 g/mol Influences diffusion and solubility characteristics.
pKa (most basic) 4.5Corresponds to the aromatic amine (Ar-NH₂). Dictates solubility in acidic pH.
pKa (most acidic) 15.0Corresponds to the amide N-H. Generally not relevant for physiological pH.
logP (Octanol/Water) 2.8Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Intrinsic Solubility (S₀) 50 mg/LRepresents the solubility of the neutral form in water; indicates poor aqueous solubility.
Hydrogen Bond Donors 2The -NH₂ and -NH- groups can donate hydrogen bonds.
Hydrogen Bond Acceptors 2The C=O and -NH₂ groups can accept hydrogen bonds.

Note: Predicted values are generated based on the chemical structure and should be confirmed by experimental analysis.

Solubility Profile: A pH-Dependent Challenge

The solubility of this compound is anticipated to be a critical parameter influencing its biopharmaceutical properties. The presence of a basic aromatic amine and a lipophilic benzamide structure suggests a classic pH-dependent solubility profile.

Theoretical Causality

The primary amino group (Ar-NH₂) is the key determinant of aqueous solubility. With a predicted pKa of 4.5, this group will be predominantly in its neutral, free base form at physiological pH (7.4) and above. In this state, the molecule's solubility is governed by its intrinsic solubility (S₀), which is predicted to be low (50 mg/L) due to the lipophilic nature of the dual aromatic rings.

However, in acidic environments where the pH is below the pKa, the amino group will become protonated to form a cationic ammonium salt (-NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby significantly enhancing its aqueous solubility. This relationship can be visualized with a pH-solubility curve, which would show low solubility at neutral to basic pH, with a sharp increase as the pH drops below 5.

Regarding organic solvents, the predicted logP of 2.8 suggests good solubility in semi-polar and polar organic solvents such as ethanol, acetone, and acetonitrile, a characteristic shared by similar benzamide compounds[1].

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines a robust, self-validating system for determining the equilibrium solubility of this compound across a physiologically relevant pH range.

Objective: To determine the thermodynamic solubility as a function of pH.

Methodology: Saturated Shake-Flask Method.

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10. Verify the pH of each buffer before use.

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of glass vials. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

  • Incubation: Add a fixed volume (e.g., 1 mL) of each pH buffer to the corresponding vials.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A 48-72 hour period is typically adequate.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4.0).

  • pH Verification: Measure the final pH of each solution to ensure it has not shifted during the experiment.

Self-Validation: The presence of undissolved solid in each vial at the end of the experiment visually confirms that a saturated solution was achieved.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add Excess Solid Compound C Shake & Incubate (48-72h, 25°C) A->C B Add pH Buffers (pH 2-10) B->C D Centrifuge for Phase Separation C->D E Collect Supernatant D->E F Quantify by HPLC-UV E->F G Verify Final pH E->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Predicting and Probing Degradation

The chemical stability of this compound is dictated by its constituent functional groups: the amide linkage and the aromatic amine. Understanding the potential degradation pathways is essential for defining appropriate storage conditions and shelf-life.

Predicted Degradation Pathways
  • Hydrolytic Degradation: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, although amides are generally more stable than esters[2].

    • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway would yield benzoic acid and 4-amino-2-methylaniline.[3][4]

    • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the hydrolysis. This reaction is often slower than acid-catalyzed hydrolysis for aromatic amides but will also yield benzoate and 4-amino-2-methylaniline.[5]

  • Oxidative Degradation: Aromatic amines are known to be sensitive to oxidation. The primary amino group can be oxidized by atmospheric oxygen or other oxidizing agents, potentially leading to the formation of colored degradation products such as nitroso, nitro, or polymeric species. This is often a significant source of instability for amine-containing pharmaceuticals.

  • Photolytic Degradation: Aromatic systems, particularly those with amino substituents, can absorb UV light, leading to photochemical degradation. The exact degradation products can be complex, but this pathway must be investigated as per ICH Q1B guidelines.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Benzoic Acid Benzoic Acid 4-Amino-2-methylaniline 4-Amino-2-methylaniline Nitroso/Nitro Derivatives Nitroso/Nitro Derivatives Polymeric Species Polymeric Species Parent This compound Parent->Benzoic Acid H⁺ or OH⁻ Parent->4-Amino-2-methylaniline H⁺ or OH⁻ Parent->Nitroso/Nitro Derivatives [O] Parent->Polymeric Species [O]

Caption: Predicted Degradation Pathways for the Compound.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To purposefully degrade the compound under various stress conditions to elucidate degradation pathways and products.

Methodology: Application of hydrolytic, oxidative, photolytic, and thermal stress as per ICH guidelines.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours).

    • Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Heat at 60-80°C for a specified time.

    • Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% hydrogen peroxide.

    • Keep at room temperature for a specified time, protected from light.

    • Dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place the solid compound in a vial in a calibrated oven at an elevated temperature (e.g., 80°C).

    • Sample at various time points, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photochemically transparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • Analyze the samples alongside a dark control stored under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Section 4.0). The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.

Proposed Analytical Methodology: A Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is required to separate and quantify this compound from its process impurities and degradation products.

Principle: Reversed-phase HPLC with UV detection is the standard for this type of analysis, offering excellent resolution for aromatic compounds.

Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure protonation of the amine and good peak shape.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient Elution 30% to 90% B over 20 minTo ensure elution of the parent compound and any more lipophilic degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; should be optimized by UV scan.
Injection Volume 10 µLStandard volume to avoid peak distortion.

Method Validation: This proposed method must be fully validated according to ICH Q2(R1) guidelines, including specificity (using samples from the forced degradation study), linearity, range, accuracy, precision, and robustness.

Conclusion and Forward Recommendations

This technical guide provides a predictive but scientifically grounded framework for understanding the solubility and stability of this compound. The in-silico data suggests that the compound is a moderately lipophilic, poorly soluble weak base. Its stability is likely challenged by both hydrolysis of the amide bond and oxidation of the aromatic amine.

The immediate and most critical next step is the experimental verification of these predicted properties. The protocols detailed within this guide offer a comprehensive starting point for this empirical work. A thorough characterization of solubility and stability is a non-negotiable prerequisite for any further development of this compound, ensuring that formulation and manufacturing strategies are built on a solid foundation of physicochemical understanding.

References

  • LibreTexts. (2024, November 7). 23.1: Properties of amines. Chemistry LibreTexts. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Chemaxon. Calculators & Predictors. [Link]

  • LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Chemistry LibreTexts. [Link]

  • ResearchGate. Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?[Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • ResearchGate. Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]

  • ResearchGate. (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]

  • European Medicines Agency. (1998, January). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Chemicalize. Instant Cheminformatics Solutions. [Link]

  • Journal of the American Chemical Society. The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Longdom Publishing. Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. [Link]

  • PubChem. 2-amino-N-(4-methylphenyl)benzamide. [Link]

  • Allen. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • Khan Academy. Aromatic stability II. [Link]

  • Defense Technical Information Center. MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • U.S. Food and Drug Administration. (1996, March). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • University of Illinois Springfield. Organic Chemistry II. [Link]

  • LCGC International. Development and Validation of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

  • PubChem. 4-amino-N-(2-amino-4-methylphenyl)benzamide. [Link]

  • Sundarban Mahavidyalaya. AROMATIC AMINES. [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Royal Society of Chemistry. Theoretical Study of the Oxidation Mechanism of Aromatic Amines. [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. [Link]

  • Organic Chemistry Portal. Nitro compound synthesis by oxidation. [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • PubMed. Development and Validation of a Stability Indicating HPLC Method for the Estimation of Bempedoic Acid by RP-HPLC. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Software. [Link]

  • PubMed. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. [Link]

  • Scholars Research Library. Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. [Link]

  • LibreTexts. (2023, August 15). 12.8: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • YouTube. (2019, August 22). Boiling Points and Solubility of Amines. [Link]

  • PubChem. 3-amino-N-(4-methylphenyl)benzamide. [Link]

  • SNS Courseware. II: AROMATIC AMINES. [Link]

  • Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. [Link]

Sources

A Technical Guide to Investigating the Potential Biological Targets of N-(4-amino-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-amino-2-methylphenyl)benzamide is a small molecule featuring the benzamide functional group, a well-recognized "privileged scaffold" in medicinal chemistry. While the specific biological activities of this particular compound are not extensively documented in public literature, its core structure is present in numerous approved drugs and clinical candidates. This guide, intended for researchers in drug discovery and chemical biology, provides a comprehensive, hypothesis-driven framework for the identification and validation of its potential biological targets. We will delve into the primary target classes suggested by structural analogy, including Histone Deacetylases (HDACs), Poly (ADP-ribose) Polymerases (PARPs), and Tubulin. For each potential target class, we present the scientific rationale, outline the implicated signaling pathways, and provide detailed, field-proven experimental protocols for validation. The narrative emphasizes the causality behind experimental choices, integrating computational, biochemical, and cell-based methodologies to construct a self-validating system for target deconvolution. This document serves as a roadmap for systematically elucidating the mechanism of action of this compound, thereby paving the way for its potential development as a therapeutic agent.

Section 1: Introduction to this compound and the Benzamide Scaffold

Chemical Structure and Properties

This compound is an aromatic amide with the molecular formula C₁₄H₁₄N₂O. Its structure consists of a benzoyl group linked via an amide bond to a 4-amino-2-methylaniline moiety. The key structural features include the rigid benzamide core, a hydrogen bond donor/acceptor amide linkage, and two substituted phenyl rings that can participate in various non-covalent interactions such as π-π stacking and hydrophobic interactions. The primary amine and methyl substituents on one of the rings provide specific steric and electronic properties that will dictate its binding affinity and selectivity for biological macromolecules.

The Benzamide Moiety as a Privileged Scaffold in Drug Discovery

The benzamide scaffold is a cornerstone in modern pharmacology. Its prevalence stems from its metabolic stability and its ability to act as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding interactions with protein backbones or specific amino acid residues. This has led to the development of benzamide-containing drugs across a wide array of therapeutic areas. Notable examples include Entinostat and Chidamide, which are inhibitors of Histone Deacetylases (HDACs) used in oncology[1][2]. Other benzamide derivatives are potent inhibitors of Poly (ADP-ribose) Polymerases (PARPs), another critical enzyme class in cancer therapy[3][4][5]. This established history provides a strong foundation for hypothesizing the potential targets of novel benzamide-containing compounds.

Rationale for Target Identification: A Hypothesis-Driven Approach

Given the absence of direct biological data for this compound, a logical and efficient path to target identification is a hypothesis-driven one. By analyzing its structural similarity to known bioactive agents, we can prioritize the most probable target classes. The presence of the N-(aminophenyl)benzamide functionality, in particular, strongly suggests an interaction with enzyme classes that possess a distinct binding pocket accommodating this motif. This guide will focus on three high-probability target classes: HDACs, PARPs, and Tubulin. Our approach will be multi-layered, beginning with computational modeling, followed by direct biochemical assays, and culminating in cell-based validation to confirm target engagement and functional consequences.

Section 2: Primary Hypothesized Target Classes

This section explores the most likely biological targets for this compound based on structural precedent.

Histone Deacetylases (HDACs)

Rationale: The N-(2-aminophenyl)benzamide moiety is a classic zinc-binding group found in numerous selective Class I HDAC inhibitors, such as Entinostat[2]. This group chelates the catalytic zinc ion in the active site of HDACs. The subject molecule, this compound, is a structural isomer and may adopt a conformation that allows its amino group to coordinate with the zinc ion, mimicking the established binding mode. Therefore, HDACs, particularly Class I isoforms (HDAC1, 2, and 3), represent a primary and highly plausible target class[1][6][7].

Proposed Signaling Pathway Involvement: HDACs are critical epigenetic regulators that remove acetyl groups from lysine residues on histones and other proteins. This action leads to chromatin compaction and transcriptional repression. Inhibiting HDACs restores gene expression, including that of tumor suppressor genes, making them a key target in oncology[8].

HDAC_Pathway cluster_0 Nucleus HAT Histone Acetyltransferase (HAT) Chromatin_Open Open Chromatin (Acetylated Histones) HAT->Chromatin_Open Acetylation HDAC Histone Deacetylase (HDAC) Chromatin_Closed Condensed Chromatin (Deacetylated Histones) HDAC->Chromatin_Closed Deacetylation Chromatin_Open->HDAC Gene_Expr Gene Expression (e.g., Tumor Suppressors) Chromatin_Open->Gene_Expr Chromatin_Closed->HAT Gene_Repress Gene Repression Chromatin_Closed->Gene_Repress TF Transcription Factors TF->Gene_Expr Compound This compound Compound->HDAC Inhibition

Fig 1: HDAC's role in chromatin remodeling and gene expression.
Poly (ADP-ribose) Polymerases (PARPs)

Rationale: The simple benzamide structure is a known inhibitor of PARP enzymes[3]. PARP inhibitors function by competing with the nicotinamide moiety of the NAD+ substrate in the enzyme's active site. The benzamide core of the query molecule can effectively mimic this nicotinamide, making PARP enzymes, particularly PARP1, a strong potential target. Many PARP inhibitors have been developed for cancer therapy, often used in tumors with specific DNA repair defects (e.g., BRCA mutations)[4][9].

Proposed Signaling Pathway Involvement: PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, it synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other proteins, recruiting the DNA repair machinery. Inhibition of PARP traps the enzyme on the DNA, and during DNA replication, these trapped complexes lead to the formation of cytotoxic double-strand breaks (DSBs).

PARP_Pathway cluster_0 DNA Damage Response SSB DNA Single-Strand Break (SSB) PARP PARP1 SSB->PARP Recruitment PAR PARylation PARP->PAR Catalysis Replication DNA Replication PARP->Replication Trapped PARP NAD NAD+ NAD->PARP Repair SSB Repair Machinery (e.g., BER) PAR->Repair Recruitment Repair->SSB Repair DSB Double-Strand Break (DSB) -> Cell Death Replication->DSB Compound This compound Compound->PARP Inhibition (PARP Trapping)

Fig 2: PARP's role in DNA damage repair and synthetic lethality.
Tubulin

Rationale: A significant number of benzamide derivatives have been identified as potent inhibitors of tubulin polymerization[10][11]. These compounds typically bind to the colchicine-binding site on β-tubulin, sterically hindering the formation of microtubules[12][13]. The two aromatic rings of this compound could potentially fit into the hydrophobic pockets of the colchicine site, making tubulin a viable, albeit less direct, potential target compared to HDACs and PARPs.

Proposed Mechanism of Action: Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division. Inhibitors of tubulin polymerization disrupt this dynamic, leading to a failure in chromosome segregation, mitotic arrest, and ultimately, apoptosis.

Tubulin_Pathway cluster_0 Microtubule Dynamics cluster_1 Cell Cycle (Mitosis) Tubulin α/β-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle Arrest Mitotic Arrest Spindle->Arrest Disruption Apoptosis Apoptosis Arrest->Apoptosis Compound This compound Compound->Tubulin Inhibition

Fig 3: Mechanism of tubulin polymerization inhibitors.

Section 3: A Multi-Pronged Strategy for Target Deconvolution

A robust target identification strategy relies on the convergence of evidence from orthogonal methods. The following workflow is designed to systematically test the primary hypotheses and discover novel targets.

Workflow cluster_0 In Silico / Computational cluster_1 In Vitro / Biochemical cluster_2 Cell-Based Validation cluster_3 Unbiased Discovery Docking Protocol 1: Molecular Docking (HDACs, PARPs, Tubulin) HDAC_Assay Protocol 2: HDAC Activity Assay Docking->HDAC_Assay Guide Assay Selection PARP_Assay Protocol 3: PARP Activity Assay Docking->PARP_Assay Guide Assay Selection Tubulin_Assay Protocol 4: Tubulin Polymerization Assay Docking->Tubulin_Assay Guide Assay Selection CETSA Protocol 5: CETSA (Target Engagement) HDAC_Assay->CETSA Confirm Hit PARP_Assay->CETSA Confirm Hit Tubulin_Assay->CETSA Confirm Hit Western Protocol 6: Western Blot (Downstream Effects) CETSA->Western Validate in cellulo IF Protocol 7: Immunofluorescence (Phenotype) CETSA->IF Validate in cellulo Affinity Protocol 8: Affinity Chromatography-MS Affinity->HDAC_Assay Identify Novel Targets Affinity->PARP_Assay Identify Novel Targets Affinity->Tubulin_Assay Identify Novel Targets

Fig 4: Integrated workflow for target identification.
In Silico and Computational Approaches

Protocol 1: Molecular Docking

  • Causality: Molecular docking predicts the preferred binding orientation of a ligand to a protein. This initial step is cost-effective and helps prioritize which biochemical assays to perform by providing a structural hypothesis for the interaction and an estimated binding affinity.

  • Methodology:

    • Preparation of Receptor: Obtain crystal structures of primary human target isoforms from the Protein Data Bank (PDB). Suggested PDB IDs: HDAC1 (e.g., 4BKX), PARP1 (e.g., 5DS3), β-Tubulin (e.g., 1SA0). Prepare the protein by removing water molecules, adding hydrogens, and assigning charges.

    • Preparation of Ligand: Generate a 3D conformation of this compound. Assign charges and minimize its energy.

    • Docking Execution: Define the binding site based on the co-crystallized ligand in the PDB structure (e.g., the active site channel for HDAC1/PARP1, the colchicine site for tubulin). Run the docking simulation using software like AutoDock, Glide, or GOLD.

    • Analysis: Analyze the resulting poses. Look for favorable interactions, such as hydrogen bonding of the amino group with the HDAC active site zinc or π-stacking in the PARP nicotinamide-binding pocket. Compare the predicted binding energy (docking score) to that of known inhibitors.

Biochemical and In Vitro Assays

Protocol 2: HDAC Activity Assay (Fluorometric)

  • Causality: This is a direct test of the hypothesis that the compound inhibits HDAC enzyme activity. A positive result provides strong evidence of target modulation.

  • Methodology:

    • Principle: Use a fluorogenic substrate containing an acetylated lysine, which is non-fluorescent. Upon deacetylation by an active HDAC enzyme, a developer solution cleaves the deacetylated substrate, releasing a fluorophore (e.g., AMC).

    • Reagents: Recombinant human HDAC1/2/3 enzymes, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution, assay buffer, and a known HDAC inhibitor (e.g., SAHA) as a positive control.

    • Procedure: a. In a 96-well plate, add assay buffer, the HDAC enzyme, and serial dilutions of this compound (e.g., from 1 nM to 100 µM). b. Incubate for 15 minutes at 37°C. c. Initiate the reaction by adding the fluorogenic substrate. d. Incubate for 60 minutes at 37°C. e. Stop the reaction and generate the fluorescent signal by adding the developer solution. f. Read fluorescence (Excitation/Emission ~360/460 nm).

    • Data Analysis: Plot the fluorescence signal against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: PARP Activity Assay (Chemiluminescent)

  • Causality: This assay directly measures the enzymatic activity of PARP1, providing definitive evidence if the compound is an inhibitor.

  • Methodology:

    • Principle: This assay quantifies the synthesis of poly(ADP-ribose) (PAR) onto histone proteins coated on a plate. The amount of PAR is then detected using an anti-PAR antibody conjugated to horseradish peroxidase (HRP), which generates a chemiluminescent signal.

    • Reagents: Recombinant human PARP1, histone-coated 96-well plate, activated DNA, NAD+, anti-PAR-HRP antibody, chemiluminescent substrate, and a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Procedure: a. To the histone-coated wells, add serial dilutions of the test compound, PARP1 enzyme, and activated DNA. b. Initiate the reaction by adding NAD+. c. Incubate for 60 minutes at room temperature. d. Wash the plate to remove unbound reagents. e. Add the anti-PAR-HRP antibody and incubate. f. Wash again, then add the HRP chemiluminescent substrate. g. Read luminescence on a plate reader.

    • Data Analysis: Calculate the IC₅₀ value from the dose-response curve of luminescence versus compound concentration.

Protocol 4: Tubulin Polymerization Assay

  • Causality: This assay directly measures the compound's effect on the formation of microtubules from tubulin dimers, testing the third primary hypothesis.

  • Methodology:

    • Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 340 nm.

    • Reagents: Lyophilized >99% pure tubulin, tubulin polymerization buffer (containing GTP), and control compounds (Paclitaxel as a polymerization promoter, Nocodazole or Colchicine as an inhibitor).

    • Procedure: a. In a temperature-controlled spectrophotometer set to 37°C, add tubulin in polymerization buffer to a microcuvette. b. Add the test compound or control. c. Monitor the absorbance at 340 nm over time (e.g., 60 minutes).

    • Data Analysis: Compare the polymerization curve (absorbance vs. time) in the presence of the test compound to the negative (DMSO) and positive (Nocodazole) controls. An inhibitor will suppress the rate and extent of the absorbance increase.

Cell-Based Assays for Target Validation

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Causality: CETSA provides direct evidence of target engagement in a physiological context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This is a critical step to confirm that the compound physically interacts with the hypothesized target inside the cell.

  • Methodology:

    • Treatment: Treat intact cells (e.g., a relevant cancer cell line) with the test compound or vehicle (DMSO).

    • Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 65°C).

    • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

    • Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western Blot.

    • Analysis: A binding ligand will increase the melting temperature (Tₘ) of its target protein, resulting in more protein remaining soluble at higher temperatures compared to the vehicle control.

Protocol 6: Western Blot Analysis for Downstream Effects

  • Causality: This assay validates target engagement by measuring a known downstream consequence of its modulation. It links the biochemical activity to a functional cellular outcome.

  • Methodology:

    • For HDAC inhibition: Treat cells with the compound for a set time (e.g., 24 hours). Lyse the cells, run the protein lysate on an SDS-PAGE gel, and blot for acetylated Histone H3 or acetylated Tubulin. An HDAC inhibitor will cause a dose-dependent increase in these signals.

    • For PARP inhibition: Treat cells with a DNA damaging agent (e.g., H₂O₂) in the presence or absence of the test compound. Lyse and blot for PAR. A PARP inhibitor will block the formation of PAR chains, leading to a decreased signal.

    • For Tubulin inhibition: Treat cells with the compound and blot for markers of mitotic arrest, such as phosphorylated Histone H3 (Ser10). A tubulin inhibitor will cause an increase in this marker.

Section 4: Data Interpretation and Path Forward

The culmination of this multi-pronged approach is the synthesis of all data to build a conclusive argument for one or more biological targets.

Summarizing Quantitative Data

All inhibitory data should be compiled into a clear, comparative table.

Target AssayKnown ControlIC₅₀ of Control (nM)IC₅₀ of this compound (nM)
HDAC1 ActivitySAHAValueValue
PARP1 ActivityOlaparibValueValue
Tubulin PolymerizationNocodazoleValueValue
Cell Line ProliferationDoxorubicinValueValue
Building a Case for a Target

A strong case for a biological target is made when multiple lines of evidence converge:

  • Computational Prediction: Favorable docking score and plausible binding pose.

  • Biochemical Inhibition: Potent IC₅₀ in an isolated enzyme/protein assay.

  • Cellular Target Engagement: A positive thermal shift in CETSA.

  • Downstream Pathway Modulation: Expected changes in downstream biomarkers via Western Blot (e.g., increased histone acetylation for an HDACi).

  • Phenotypic Correlation: The observed cellular effect (e.g., cell cycle arrest) is consistent with the mechanism of the validated target.

Should the initial hypothesis-driven assays yield negative results, the path forward would involve unbiased approaches such as affinity chromatography coupled with mass spectrometry (Affinity-MS) to pull down binding partners from a cell lysate.

Section 5: Conclusion

This technical guide outlines a systematic, evidence-based strategy for elucidating the potential biological targets of this compound. By leveraging its structural similarity to known pharmacologically active agents, we have prioritized HDACs, PARPs, and tubulin as high-probability targets. The proposed workflow, which integrates computational, biochemical, and cell-based methods, provides a rigorous framework for testing these hypotheses. The successful identification and validation of a specific molecular target are the foundational steps in the drug development pipeline, enabling mechanism-of-action studies, biomarker development, and the rational design of future analogs with improved potency and selectivity.

Section 6: References

  • Rilova, E., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PLoS ONE, 9(5), e96941. [Link]

  • Patel, R. B., et al. (2012). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. Journal of the Serbian Chemical Society, 77(8), 1045-1053. [Link]

  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113327. [Link]

  • Wang, C., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1361-1365. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Link]

  • Prajapati, K. D., et al. (2012). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. SciELO. [Link]

  • Fallah, F., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(20), 14036-14056. [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.com. [Link]

  • ACS Publications. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. [Link]

  • Ersahin, M., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(8), 716-724. [Link]

  • ResearchGate. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. [Link]

  • Science.gov. (n.d.). selected benzamide derivatives: Topics. Science.gov. [Link]

  • MDPI. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI.com. [Link]

  • Google Patents. (n.d.). Benzamide analogues as parp dna repair enzyme inhibitors. Google Patents.

  • PubMed. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. PubMed. [Link]

  • Rasayan J. Chem. (2021). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan J. Chem., 14(2), 1100-1107. [Link]

  • NIH National Library of Medicine. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC. [Link]

  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. ResearchGate. [Link]

  • NIH National Library of Medicine. (2021). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PMC. [Link]

  • PubMed. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed. [Link]

  • PubMed. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed. [Link]

  • ResearchGate. (n.d.). Benzamide inhibitors of HDAC 1 and 2. ResearchGate. [Link]

  • ACS Publications. (2021). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Medicinal Chemistry Letters. [Link]

  • BCREC. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Bio-Chemical Record. [Link]

  • Google Patents. (n.d.). Preparation method of p-aminobenzamide. Google Patents.

  • ACS Publications. (2018). Improved Selective Class I HDAC and Novel Selective HDAC3 Inhibitors: Beyond Hydroxamic Acids and Benzamides. ACS Medicinal Chemistry Letters. [Link]

  • NIH National Library of Medicine. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Preclinical Efficacy Testing of N-(4-amino-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-amino-2-methylphenyl)benzamide is a small molecule belonging to the benzamide class of compounds. This class is of significant interest in drug discovery, with various derivatives showing promise in oncology, neurological disorders, and as antimicrobial agents.[1][2] The specific therapeutic potential of this compound is under investigation, with preliminary studies on analogues suggesting potential efficacy as both an anticonvulsant and an anti-cancer agent.[3][4]

Effective preclinical evaluation is critical to understanding a compound's therapeutic potential and defining its mechanism of action. The selection of appropriate, well-validated animal models is the cornerstone of this process, providing essential data on efficacy, pharmacokinetics, and safety prior to any potential clinical development.[5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of in vivo efficacy studies for this compound, focusing on its potential applications in neurology and oncology. The protocols herein are designed to be self-validating through the inclusion of appropriate controls and are grounded in established methodologies.

Section 1: Compound Formulation and Preliminary Safety Assessment

1.1. Rationale

Before initiating efficacy studies, it is imperative to establish a suitable vehicle for administration and to determine the compound's safety profile. An appropriate formulation ensures consistent bioavailability, while an acute toxicity study establishes the maximum tolerated dose (MTD), which is critical for designing a therapeutic window in efficacy experiments.[6][7]

1.2. Protocol: Vehicle Screening and Formulation

  • Solubility Assessment: Test the solubility of this compound in a panel of common, biocompatible vehicles (e.g., sterile saline, 0.5% methylcellulose, 5% DMSO in corn oil, polyethylene glycol 400).

  • Vehicle Selection: Choose the simplest vehicle that achieves the desired concentration and maintains the compound in solution or as a stable, homogenous suspension. The selected vehicle will serve as the negative control in all subsequent experiments.

  • Preparation: On each day of dosing, prepare the formulation fresh. If a suspension, ensure it is continuously stirred during dose administration to maintain homogeneity.

1.3. Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), 8-10 weeks old.[5]

  • Study Design: Employ a dose-escalation design. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals (n=3-5 per group) until signs of toxicity are observed.

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.)).

  • Monitoring: Observe animals daily for 14 days. Record clinical signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur, neurological symptoms) and any mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity, including a body weight loss of less than 20%. This dose will inform the upper limit for efficacy studies.

Section 2: Efficacy Testing in Neurological Disorder Models (Anticonvulsant)

2.1. Rationale for Model Selection

A structural analogue, 4-amino-(2-methyl-4-aminophenyl)benzamide, has demonstrated clear anticonvulsant activity in both mouse and rat models, specifically in the maximal electroshock (MES) seizure test and against chemically-induced tonic seizures.[4] Therefore, these models are the logical starting point for evaluating the efficacy of this compound. The MES test is particularly valuable as it identifies compounds that inhibit seizure spread, a key mechanism for treating generalized tonic-clonic seizures.[8]

2.2. Experimental Workflow for Anticonvulsant Screening

G cluster_prep Preparation cluster_dosing Dosing & Test cluster_analysis Analysis Formulation Prepare Compound Formulation & Controls Grouping Randomize Animals into Groups (Vehicle, Test, Positive Control) Formulation->Grouping Acclimation Acclimate Mice/Rats (7 days) Acclimation->Grouping Dosing Administer Dose (i.p. or p.o.) Grouping->Dosing PreTreat Pre-treatment Time (e.g., 30-60 min) Dosing->PreTreat MES_Test Maximal Electroshock (MES) Test PreTreat->MES_Test Observe Observe for Tonic Hindlimb Extension MES_Test->Observe Record Record Protection (%) Observe->Record ED50 Calculate ED50 Record->ED50

Caption: Workflow for the Maximal Electroshock (MES) Test.

2.3. Protocol: Maximal Electroshock (MES) Seizure Test

  • Animal Model: Male Swiss mice (20-25 g) or male Sprague-Dawley rats (100-150 g).[4]

  • Groups:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, p.o.)

    • Group 2: this compound (Dose 1, e.g., 10 mg/kg, p.o.)

    • Group 3: this compound (Dose 2, e.g., 30 mg/kg, p.o.)

    • Group 4: this compound (Dose 3, e.g., 100 mg/kg, p.o.)

    • Group 5: Positive Control (e.g., Phenytoin, 30 mg/kg, p.o.)

  • Procedure: a. Administer the test compound, vehicle, or positive control to the respective groups (n=8-10 animals per group). b. After a predetermined pre-treatment time (e.g., 60 minutes for p.o. administration), induce a seizure.[8] c. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds in mice) via corneal or ear-clip electrodes. d. Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint and Data Analysis: The primary endpoint is the absence of tonic hindlimb extension, which indicates protection. Calculate the percentage of animals protected in each group. Dose-response data can be used to calculate the median effective dose (ED50).

2.4. Data Summary for Anticonvulsant Models

Model Animal Key Parameter Positive Control Expected Outcome for Active Compound
Maximal Electroshock (MES)Mouse/Rat% Protection from tonic hindlimb extensionPhenytoinDose-dependent increase in protection
Bicuculline-induced SeizuresMouseLatency to seizure onset / % SurvivalDiazepamIncreased latency and survival rate
3-Mercaptopropionic acidMouse% Protection from tonic seizuresValproateDose-dependent increase in protection

Section 3: Efficacy Testing in Oncology Models

3.1. Rationale for Model Selection

While this compound itself has not been extensively profiled, a closely related analogue, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), showed remarkable differential activity, with high efficacy in slowly proliferating tumors (e.g., chemically-induced mammary and colorectal carcinomas) but was ineffective in rapidly growing transplanted tumors.[3] This suggests a potential mechanism tied to cell proliferation rates. Furthermore, other benzamide derivatives have been shown to overcome multidrug resistance by inhibiting ABC transporters like ABCG2.[9][10]

Therefore, a robust evaluation strategy should include both a standard cell line-derived xenograft (CDX) model and a more specialized, slow-growing model to fully characterize the compound's anti-tumor activity.

3.2. Experimental Workflow for Xenograft Efficacy Study

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Implant Implant Human Cancer Cells (e.g., HCT116) Subcutaneously in Immunodeficient Mice Growth Monitor Tumor Growth Implant->Growth Randomize Randomize Mice when Tumors Reach ~100-150 mm³ Growth->Randomize Dosing Initiate Dosing Schedule (Vehicle, Test Compound, Standard of Care) Randomize->Dosing Monitor Measure Tumor Volume & Body Weight (2-3 times/week) Dosing->Monitor Endpoint Continue Until Endpoint (e.g., Tumor Volume >2000 mm³ or Study Day X) Monitor->Endpoint loop Harvest Harvest Tumors for Ex Vivo Analysis Endpoint->Harvest Analysis Calculate Tumor Growth Inhibition (TGI) & Analyze Data Harvest->Analysis

Caption: Workflow for a Subcutaneous Xenograft Oncology Study.

3.3. Protocol: Subcutaneous Xenograft Efficacy Study

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or Athymic Nude), 6-8 weeks old.

  • Cell Line: Select a relevant human cancer cell line (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer).

  • Procedure: a. Subcutaneously implant 1-5 million cells (in Matrigel/PBS) into the flank of each mouse. b. Monitor tumor growth with calipers. When tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). c. Groups:

    • Group 1: Vehicle Control
    • Group 2: this compound (Dose 1, p.o., daily)
    • Group 3: this compound (Dose 2, p.o., daily)
    • Group 4: Standard of Care (e.g., Doxorubicin, i.p., weekly) d. Administer treatments according to the defined schedule. e. Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
  • Endpoint and Data Analysis: The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³). The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

3.4. Protocol: Chemically-Induced Mammary Carcinoma Model

  • Rationale: This model better recapitulates the histopathology and slower growth kinetics of human breast cancer compared to rapidly growing xenografts, making it ideal for testing compounds with potential efficacy in slowly proliferating tumors.[3]

  • Animal Model: Female Sprague-Dawley rats, 50-55 days old.

  • Procedure: a. Administer a single dose of the carcinogen methylnitrosourea (MNU) (e.g., 50 mg/kg, i.p.). b. Palpate the rats weekly for the appearance of mammary tumors, starting 4 weeks after MNU administration. c. Once a palpable tumor is confirmed, enroll the rat in the study and begin treatment. d. Treatment groups and monitoring are similar to the xenograft protocol.

  • Endpoint and Data Analysis: Efficacy is measured by the change in tumor volume over time compared to the vehicle control group.

3.5. Data Summary for Oncology Models

Model Type Example Animal Key Parameter Rationale for Use
Cell Line-Derived Xenograft (CDX)HCT116 ColorectalNude MouseTumor Growth Inhibition (TGI)Standard, rapid assessment of general anti-proliferative activity.[11]
Chemically-InducedMNU-induced MammaryRatChange in Tumor VolumeModels slower tumor growth; tests hypothesis of differential efficacy.[3][12]
Patient-Derived Xenograft (PDX)VariesNOD/SCID MouseTGI, SurvivalRetains tumor microenvironment and heterogeneity; higher clinical relevance.[11]

References

  • Buzarevski, A., Mikhova, B., & Popovski, E. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2014(3), M821. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... Retrieved January 26, 2026, from [Link]

  • Berger, M. R., et al. (1989). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reviews, 16(4), 303-320. [Link]

  • PubChem. (n.d.). 2-amino-N-(4-methylphenyl)benzamide. Retrieved January 26, 2026, from [Link]

  • Al-Obeidi, F. A., et al. (2023). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 28(23), 7859. [Link]

  • Chimirri, A., et al. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Farmaco, 53(5), 385-388. [Link]

  • Konkimalla, V. B., et al. (2021). The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(11), 5895. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved January 26, 2026, from [Link]

  • Cai, S. X., et al. (2006). A new synthetic approach of N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide (JTC-801) and its analogues and their pharmacological evaluation as nociceptin receptor (NOP) antagonists. Journal of Medicinal Chemistry, 49(26), 7793-7804. [Link]

  • Wesołowska, A., et al. (2023). Potential Anti-Amnesic Activity of a Novel Multimodal Derivative of Salicylamide, JJGW08, in Mice. Pharmaceuticals, 16(9), 1256. [Link]

  • Konkimalla, V. B., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. ResearchGate. [Link]

  • Qamar, M. A., et al. (2023). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute, 9(3). [Link]

  • Parveen, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry, 14(5), 415. [Link]

  • Yuan, J., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research, 14, 2737-2751. [Link]

  • American Chemical Society. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved January 26, 2026, from [Link]

  • Al-Warhi, T., et al. (2022). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. Molecules, 27(19), 6567. [Link]

  • MDPI. (n.d.). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-amino-N-(2-amino-4-methylphenyl)benzamide. Retrieved January 26, 2026, from [Link]

  • ChemRxiv. (2024). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. Retrieved January 26, 2026, from [Link]

  • Słoczyńska, K., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 10007. [Link]

Sources

Comprehensive Guide to Cell Permeability Assessment of N-(4-amino-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract

The ability of a therapeutic candidate to permeate cell membranes is a critical determinant of its ultimate clinical success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed guide for assessing the cell permeability of N-(4-amino-2-methylphenyl)benzamide, a small molecule of interest within the benzamide class. We delve into the strategic selection of appropriate permeability assays, from high-throughput artificial membrane models (PAMPA) to complex, cell-based systems that model the human intestine (Caco-2) and the blood-brain barrier (MDCK). This guide offers not just step-by-step protocols but also the underlying scientific rationale, quality control measures, and data interpretation frameworks necessary for robust and reliable characterization of this compound's potential as a drug candidate.

Introduction: The Imperative of Permeability

In drug discovery, the journey from a promising hit to a viable drug is fraught with challenges, many of which are related to a compound's pharmacokinetic properties. A molecule's efficacy is contingent not only on its affinity for a biological target but also on its ability to reach that target in sufficient concentrations. Cell membrane permeability is a gatekeeper of this process.[1] Poor permeability can lead to low oral bioavailability, inadequate tissue distribution, or an inability to cross critical biological barriers like the intestinal epithelium or the blood-brain barrier.

This compound belongs to the benzamide chemical class, a scaffold present in numerous approved drugs.[2] Understanding its permeability profile early in development is essential to forecast its in vivo behavior and guide further optimization. This note provides the technical foundation for performing these critical assessments.

Compound Profile: this compound

Before selecting an assay, it is crucial to understand the physicochemical properties of the test compound, as these characteristics inherently predict its likely permeability behavior.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂OPubChem[3]
Molecular Weight 226.27 g/mol PubChem[3]
XLogP3 (Lipophilicity) 3.3PubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 2PubChem[3]
Topological Polar Surface Area (TPSA) 55.1 ŲPubChem[3]

Interpretation: With a molecular weight under 500 Da, a TPSA below 76 Ų, and a positive LogP value, this compound aligns with general characteristics of orally bioavailable drugs that are likely to permeate membranes via passive diffusion.[4] However, the presence of amine and amide groups means it could also be a substrate for active transport proteins.

Strategic Assay Selection

No single assay can fully capture the complexity of in vivo permeability. The choice depends on the specific question being asked, the stage of drug development, and the required throughput. The following diagram illustrates a logical workflow for selecting the most appropriate assay.

Assay_Selection cluster_0 Assay Selection Workflow Start Start: Assess Permeability of This compound Screening Need for High-Throughput Early Screening? Start->Screening PAMPA Use PAMPA (Parallel Artificial Membrane Permeability Assay) Screening->PAMPA Yes Mechanism Need to Investigate Active Transport / Efflux? Screening->Mechanism No PAMPA_info Provides data on passive diffusion only. PAMPA->PAMPA_info PAMPA->Mechanism Caco2 Use Caco-2 Assay (Intestinal Model) Mechanism->Caco2 Yes (Oral Absorption) BBB Investigating CNS Penetration? Mechanism->BBB No Caco2_info Gold standard for oral absorption. Models passive and active transport. Caco2->Caco2_info Caco2->BBB MDCK Use MDCK-MDR1 Assay (Blood-Brain Barrier Model) BBB->MDCK Yes End Comprehensive Permeability Profile BBB->End No MDCK_info Evaluates efflux by P-gp, a key BBB transporter. MDCK->MDCK_info MDCK->End

Caption: Workflow for selecting the appropriate permeability assay.

Experimental Protocols

This section provides detailed protocols for three key permeability assays. For cell-based assays, all steps should be performed in a sterile biosafety cabinet.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method that models passive transcellular diffusion.[5] It uses a 96-well microplate where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor and an acceptor compartment.[6][7]

Principle: The compound diffuses from the donor well, across the lipid membrane, and into the acceptor well, driven by the concentration gradient.

Materials:

  • This compound

  • PAMPA plate system (e.g., Millipore MultiScreen-IP PAMPA plate)

  • Lecithin (phosphatidylcholine)

  • Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • High and low permeability control compounds (e.g., testosterone and Lucifer Yellow)

  • 96-well UV-compatible plates for analysis

  • LC-MS/MS or UV-Vis plate reader

Procedure:

  • Prepare Lipid Membrane Solution: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[6]

  • Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Be cautious not to puncture the membrane.

  • Prepare Compound Solutions:

    • Prepare a 10 mM stock solution of this compound and control compounds in DMSO.

    • Create a working solution (e.g., 200 µM) by diluting the stock solution in PBS pH 7.4. The final DMSO concentration should be low (<1%) to avoid disrupting the membrane.

  • Prepare Acceptor Plate: Add 300 µL of PBS pH 7.4 to each well of the acceptor plate.

  • Start the Assay:

    • Add 150 µL of the compound working solution to each well of the coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor buffer.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 5 to 16 hours.[5]

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a validated analytical method like LC-MS/MS. This includes taking an initial concentration sample (T₀) from the donor solution.

Protocol 2: Caco-2 Bidirectional Permeability Assay

The Caco-2 assay is the industry standard for predicting human intestinal absorption.[8][9] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[10]

Principle: The transport of the compound is measured across the Caco-2 monolayer in two directions: from the apical (A) to the basolateral (B) side, mimicking intestinal absorption, and from B to A, to assess active efflux.[11]

Caco2_Workflow cluster_1 Caco-2 / MDCK Assay Workflow A 1. Cell Seeding Seed Caco-2 or MDCK cells on transwell inserts. B 2. Monolayer Culture Culture for 21 days (Caco-2) or 4-5 days (MDCK) to allow differentiation and polarization. A->B C 3. Integrity Check Measure Transepithelial Electrical Resistance (TEER). Proceed if TEER > 200 Ω·cm². B->C D 4. Bidirectional Dosing Add compound to Apical (A) side for A->B transport, or Basolateral (B) side for B->A transport. C->D Monolayer Intact E 5. Incubation Incubate at 37°C for a set time (e.g., 2 hours). D->E F 6. Sampling Collect samples from receiver compartment at specified time points. E->F G 7. Analysis Quantify compound concentration using LC-MS/MS. F->G H 8. Calculation Calculate Papp (A->B and B->A) and Efflux Ratio. G->H

Caption: General experimental workflow for cell-based transwell assays.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • This compound

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), and Talinolol (P-gp substrate).[11]

  • P-gp inhibitor (optional): Verapamil

  • TEER meter (e.g., EVOM)

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto the transwell inserts at a density of approximately 1.5 x 10⁵ cells/cm².[9]

    • Culture the cells for 21-29 days, changing the medium every 2-3 days, to allow for full differentiation into a polarized monolayer.[9]

  • Monolayer Integrity Verification:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm², which indicates the formation of tight junctions.[12]

    • Optionally, perform a Lucifer Yellow rejection test to confirm paracellular integrity.

  • Transport Experiment:

    • Gently wash the monolayers twice with pre-warmed (37°C) transport buffer and equilibrate for 30 minutes at 37°C.

    • Prepare the dosing solution of this compound (e.g., 10 µM) in transport buffer.[8]

    • For A → B transport: Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For B → A transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • To investigate P-gp involvement, run a parallel set of experiments in the presence of an inhibitor like verapamil.[11]

  • Incubation and Sampling:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a defined period (e.g., 2 hours), often with gentle shaking.[8]

    • At the end of the incubation, collect samples from the receiver compartments. Also, collect a sample from the initial donor solution for T₀ concentration.

  • Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

Protocol 3: MDCK-MDR1 Permeability Assay

This assay is particularly useful for assessing a compound's potential to cross the blood-brain barrier (BBB) and for specifically identifying substrates of the P-gp efflux pump.[13] It uses Madin-Darby canine kidney (MDCK) cells that have been transfected to overexpress the human MDR1 gene, which codes for P-gp.[14]

Principle: Similar to the Caco-2 assay, this method measures bidirectional transport. A significantly higher B→A transport compared to A→B transport is a strong indication that the compound is actively pumped out of the cells by P-gp.[15]

Materials:

  • MDCK-MDR1 cells

  • All other materials are as described for the Caco-2 assay (Protocol 4.2).

Procedure:

  • Cell Culture:

    • Seed MDCK-MDR1 cells onto transwell inserts.

    • Culture for 4-5 days to form a confluent, polarized monolayer.[13] This is significantly shorter than the culture time for Caco-2 cells.

  • Monolayer Integrity and Transport Experiment:

    • The procedures for TEER measurement, the bidirectional transport experiment, incubation, and sampling are identical to those described for the Caco-2 assay (steps 2-5 in Protocol 4.2).[13][14] The incubation time is often shorter, around 60-90 minutes.[13][16]

Data Analysis and Interpretation

The primary outputs of these assays are the apparent permeability coefficient (Papp) and, for bidirectional assays, the efflux ratio (ER).

Calculating Apparent Permeability (Papp): The Papp value is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A × C₀)

Where:

  • dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).

  • A is the surface area of the membrane (cm²).

  • C₀ is the initial concentration of the compound in the donor compartment.[13]

Calculating Efflux Ratio (ER): The ER is a measure of active transport and is calculated as:

ER = Papp (B→A) / Papp (A→B)

An ER value greater than 2 is generally considered indicative of active efflux.[11]

Data_Interpretation cluster_2 Data Interpretation Logic Start Start: Papp and ER values for this compound Papp_Check Is Papp (A->B) > 10 x 10⁻⁶ cm/s? Start->Papp_Check High_Perm Classification: High Permeability Papp_Check->High_Perm Yes Low_Perm Classification: Low Permeability Papp_Check->Low_Perm No ER_Check Is Efflux Ratio (ER) > 2? High_Perm->ER_Check Low_Perm->ER_Check Efflux_Substrate Conclusion: Compound is likely a substrate of an efflux transporter (e.g., P-gp). ER_Check->Efflux_Substrate Yes No_Efflux Conclusion: No significant efflux observed. Permeability is likely passive. ER_Check->No_Efflux No

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Aryl Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your dedicated resource for navigating the complexities of N-aryl benzamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this crucial transformation. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield in my N-aryl benzamide synthesis?

Low yields in N-aryl benzamide synthesis are a frequent issue and can often be attributed to a few key factors, particularly when employing transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amidation.[1][2]

  • Inactive or Deactivated Catalyst: The active catalytic species, typically a Pd(0) complex, is highly sensitive to oxygen.[2] Inadequate inert atmosphere techniques can lead to catalyst oxidation and a complete shutdown of the catalytic cycle. Similarly, impurities in reagents or solvents can poison the catalyst.

  • Suboptimal Ligand/Base/Solvent Combination: The interplay between the phosphine ligand, the base, and the solvent is critical and highly substrate-dependent.[1][3] An inappropriate combination can lead to slow reaction rates, incomplete conversion, or the promotion of side reactions.

  • Side Reactions: The desired C-N bond formation competes with other potential pathways. Hydrodehalogenation, where the aryl halide is reduced, and homocoupling of the aryl halide are common side reactions that consume starting material and reduce the yield of the desired product.[1]

  • Poor Reactant Solubility: The insolubility of either the starting materials or the base can significantly hinder reaction rates, leading to incomplete conversion.[1]

  • Steric Hindrance: Bulky substituents on either the benzamide or the aryl halide can impede the necessary bond-forming steps at the metal center, slowing down the reaction.[4][5]

Q2: I'm observing significant side products in my reaction. How can I identify and minimize them?

The most common side product is the hydrodehalogenation of the aryl halide. This is particularly prevalent when using primary amines.[1] To minimize this, you can try altering the reaction conditions:

  • Ligand Choice: Switching to a different ligand can sometimes disfavor the hydrodehalogenation pathway.

  • Lower Reaction Temperature: Reducing the temperature may slow down the side reaction more than the desired C-N coupling.

  • Base Selection: Using a less sterically hindered base can sometimes mitigate this issue.[1]

Another common side product is the result of starting material hydrolysis, especially if you are using an acyl chloride as a precursor. Acyl chlorides are highly moisture-sensitive and can rapidly hydrolyze to the corresponding carboxylic acid, which is unreactive under typical coupling conditions.[1][6] Ensuring strictly anhydrous conditions is paramount.

Q3: My N-aryl benzamide product is an oil and is difficult to purify. What are my options?

This is a common challenge in organic synthesis. Here are several techniques to tackle the purification of oily products:

  • Trituration: Attempt to induce crystallization by stirring or sonicating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexane, diethyl ether).[1]

  • Seeding: If you have a small amount of pure, crystalline product from a previous batch, adding a "seed" crystal to the oil can initiate crystallization.[1]

  • Column Chromatography: If crystallization fails, purification by flash column chromatography on silica gel is a reliable method for isolating pure N-aryl benzamides.[1]

  • Kugelrohr Distillation: For thermally stable, non-volatile oils, distillation under high vacuum can be an effective purification method.

Q4: How do I choose the right catalytic system for my specific substrates?

The choice of catalytic system is a critical decision that depends on the nature of your substrates.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the go-to method due to its broad substrate scope, high yields, and tolerance for a wide range of functional groups.[3][7] It is particularly effective for less reactive aryl chlorides. A vast array of commercially available, bulky, electron-rich phosphine ligands allows for fine-tuning the reaction for specific applications.[1][8]

  • Copper-Catalyzed Ullmann Condensation (Goldberg N-arylation): This offers a more economical alternative to palladium-based systems.[1] While historically requiring harsh reaction conditions, modern advancements with effective ligands like L-proline and N,N-dimethylglycine have enabled milder reaction temperatures.[1]

  • Iron-Mediated Synthesis: For a greener approach, iron-mediated synthesis from nitroarenes provides an alternative using an inexpensive and safe reducing agent, often in aqueous media.[1]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination

If you are experiencing low yields with the Buchwald-Hartwig amination, a systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

G start Low Yield Observed check_inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N2) start->check_inert check_reagents Assess Reagent Quality (Fresh Catalyst/Ligand, Anhydrous Solvents, Pure Substrates) check_inert->check_reagents Atmosphere Confirmed optimize_base Screen Different Bases (e.g., NaOtBu, Cs2CO3, K3PO4) check_reagents->optimize_base Reagents Verified optimize_ligand Screen Different Ligands (e.g., XPhos, SPhos, BrettPhos) optimize_base->optimize_ligand No Improvement success Improved Yield optimize_base->success Yield Improves optimize_temp Vary Reaction Temperature (e.g., 80°C, 100°C, 120°C) optimize_ligand->optimize_temp No Improvement optimize_ligand->success Yield Improves optimize_temp->success Yield Improves

Caption: A decision-making workflow for troubleshooting low yields in Buchwald-Hartwig amination.

Potential CauseTroubleshooting StepRationale
Inactive or Deactivated Catalyst Use a fresh, high-purity palladium source and ligand. Consider using a pre-catalyst for more reliable formation of the active catalytic species.[1] Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[1][2]The Pd(0) catalyst is sensitive to oxygen and can be poisoned by impurities. Pre-catalysts are often more stable and provide a more consistent source of the active catalyst.
Inappropriate Ligand The choice of ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands are often effective.[1][4] If your initial choice is not working, screen a variety of ligands to find the optimal one for your specific substrates.The ligand influences the rate of both oxidative addition and reductive elimination in the catalytic cycle.[3] A different ligand can dramatically alter the reaction efficiency.
Incorrect Base Selection Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with base-sensitive functional groups.[1][3] For sensitive substrates, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures.[1][3][9]The base is required to deprotonate the amide, forming the active nucleophile. Its strength and solubility can significantly impact the reaction rate.
Poor Solvent Choice Common solvents include toluene, dioxane, and THF.[1] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[1] If solubility is an issue, consider using a co-solvent.The solvent affects the solubility of reactants and the catalyst, and can also coordinate to the metal center, influencing its reactivity.
Issue 2: Reaction Failure with Sterically Hindered Substrates

Coupling sterically demanding benzamides or aryl halides is a known challenge.[4][5]

Strategies for Coupling Hindered Substrates

G start Reaction Failure with Sterically Hindered Substrates ligand_select Select Bulky, Electron-Rich Ligands (e.g., BrettPhos) start->ligand_select temp_increase Increase Reaction Temperature ligand_select->temp_increase Initial Attempt time_increase Increase Reaction Time temp_increase->time_increase catalyst_loading Increase Catalyst Loading time_increase->catalyst_loading success Successful Coupling catalyst_loading->success Optimization Complete

Caption: A strategic workflow for overcoming challenges with sterically hindered substrates.

  • Ligand Selection: The use of very bulky and electron-rich ligands, such as BrettPhos, is often necessary to promote the coupling of hindered substrates.[4] These ligands facilitate the crucial reductive elimination step.

  • Higher Temperatures and Longer Reaction Times: Forcing conditions may be required to overcome the high activation energy associated with coupling sterically demanding partners.

  • Increased Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes be effective for particularly challenging substrates.

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Aryl Benzamide Synthesis (Buchwald-Hartwig Amination)
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 mmol, 1.0 equiv), the benzamide (1.2 mmol, 1.2 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.[1]

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1][2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Quantitative Data Summary

The choice of reaction parameters can have a significant impact on the yield of N-aryl benzamides. The following table illustrates the effect of substituents on the benzoyl chloride in an iron-mediated synthesis.

Table 1: Effect of Substituents on Fe-Mediated N-Aryl Benzamide Synthesis

Benzoyl Chloride SubstituentYield (%)
H88
4-Me92
4-OMe95
4-F85
4-Cl82
4-CF₃75

Data adapted from a representative iron-mediated synthesis protocol.[1] This data indicates that electron-donating groups on the benzoyl chloride generally lead to higher yields in this specific iron-catalyzed system.

References

  • Technical Support Center: N-Aryl Benzamide Synthesis - Benchchem.
  • Brenner, T. F. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University Honors Program Capstone Projects.
  • Ikawa, T., et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society.
  • Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles - Benchchem.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025).
  • Surry, D. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Vallee, R. L. (2020). The synthesis of sterically hindered amides. PubMed.
  • Technical Support Center: Improving Yield in the Synthesis of N-aryl amides using 2-(Trifluoromethyl)benzoyl chloride - Benchchem.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(4-amino-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-amino-2-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific amide synthesis. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions, ensuring both high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Core Reaction Overview

The synthesis of this compound from 4-amino-2-methylaniline and benzoyl chloride is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2] This reaction involves the acylation of an amine, where a base is used to neutralize the hydrochloric acid byproduct.[1][3]

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis can stem from several interdependent factors. A systematic approach to troubleshooting is crucial.

  • Poor Nucleophilicity of the Amine: While the amino group is activating, factors like protonation can reduce its nucleophilicity, leading to sluggish or incomplete reactions.[4]

  • Side Reactions: The presence of two amino groups in 4-amino-2-methylaniline introduces the possibility of side reactions, most notably di-acylation.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup, rendering it inactive.

  • Sub-optimal Base Concentration: The base plays a critical role in scavenging the HCl produced.[1][3] Insufficient base can lead to the protonation of the starting amine, effectively taking it out of the reaction.

Troubleshooting Workflow for Low Yield

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Q2: I'm observing a significant amount of a di-acylated byproduct. How can I improve the regioselectivity for mono-acylation?

A2: Achieving mono-acylation in a diamine is a common challenge.[5] The key is to exploit the differences in reactivity between the two amino groups of 4-amino-2-methylaniline. The amino group at the 4-position is sterically less hindered than the one at the 1-position (adjacent to the methyl group).

Strategies to Enhance Mono-acylation:

  • Controlled Addition of Acylating Agent: Add the benzoyl chloride solution dropwise to the solution of the diamine at a low temperature (e.g., 0 °C). This maintains a low concentration of the acylating agent, favoring reaction at the more reactive site.

  • Stoichiometry: Use a slight excess of the diamine relative to the benzoyl chloride (e.g., 1.1 to 1.2 equivalents of diamine). This increases the statistical probability of the benzoyl chloride reacting with an unreacted diamine molecule rather than the mono-acylated product.

  • Solvent Choice: A solvent system where the mono-acylated product has lower solubility can sometimes cause it to precipitate out of the reaction mixture, preventing further reaction.

ParameterRecommendation for Mono-acylationRationale
Temperature 0 °C to room temperatureLower temperatures slow down the reaction rate, allowing for better control and selectivity.
Reagent Ratio (Diamine:Benzoyl Chloride) 1.1 : 1A slight excess of the diamine favors the formation of the mono-acylated product.
Addition Method Slow, dropwise addition of benzoyl chlorideMaintains a low concentration of the electrophile, reducing the likelihood of di-acylation.

Q3: What is the optimal choice of base and solvent for this reaction?

A3: The choice of base and solvent is critical and interdependent. The classic Schotten-Baumann reaction often uses a two-phase system of an organic solvent and water, with a base like sodium hydroxide in the aqueous phase.[2]

  • Aqueous Base (e.g., NaOH): This is a cost-effective and common method. The base in the aqueous phase neutralizes the HCl generated, preventing the protonation of the amine starting material.[2] A biphasic system (e.g., dichloromethane and water) is typically used.[2]

  • Organic Base (e.g., Pyridine or Triethylamine): Pyridine can act as both a base and a nucleophilic catalyst, activating the acyl chloride towards nucleophilic attack.[1][6] It is often used in a single-phase organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[7]

Base/Solvent SystemAdvantagesDisadvantages
NaOH / Water-DCM Cost-effective, easy workup.Potential for hydrolysis of benzoyl chloride.
Pyridine / DCM Can act as a catalyst, homogeneous reaction.[1][6]Can be difficult to remove during workup.
Triethylamine / THF Non-nucleophilic, easy to remove.Less activating than pyridine.

Q4: My product is difficult to purify. What are some effective purification strategies?

A4: Purification of N-aryl benzamides can be challenging due to similar polarities of the product and potential side products.

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: For oily products or mixtures that are difficult to crystallize, flash column chromatography is the preferred method.[8] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) usually provides good separation.

  • Acid-Base Extraction: An acid wash (e.g., dilute HCl) can remove unreacted amine starting material and basic impurities like pyridine. A subsequent base wash (e.g., saturated sodium bicarbonate) can remove any acidic byproducts.

Experimental Protocols

Protocol 1: General Synthesis of this compound using Schotten-Baumann Conditions

This protocol provides a baseline for the synthesis. Optimization may be required based on your specific experimental observations.

Materials:

  • 4-amino-2-methylaniline

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Hydrochloric acid (HCl, 1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-amino-2-methylaniline (1.0 eq) in DCM.

  • Add an aqueous solution of NaOH (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (0.95 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation Amine 4-Amino-2-methylaniline Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Attacks Carbonyl BenzoylChloride Benzoyl Chloride BenzoylChloride->Tetrahedral_Intermediate Chloride_Ion Cl- Tetrahedral_Intermediate->Chloride_Ion Protonated_Amide Protonated Amide Product Tetrahedral_Intermediate->Protonated_Amide Eliminates Cl- Final_Product This compound Protonated_Amide->Final_Product Base Base (e.g., Pyridine) Base->Final_Product Deprotonates

Caption: The general mechanism for the acylation of 4-amino-2-methylaniline.

References

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • National Institutes of Health. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • TSI Journals. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (2013, May 20). What are the best conditions for synthesis of amide starting from an ester and aniline?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mono-acylation of symmetric diamines in the presence of water. Retrieved from [Link]

  • Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

  • MDPI. (n.d.). Formylation of Amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Superseding Substrate Control with Catalyst Control to Increase Re- gioselectivity in Aryne Annulations. Retrieved from [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF.
  • The Royal Society of Chemistry. (n.d.). Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Royal Society of Chemistry. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances.
  • National Institutes of Health. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of anilines and amines. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Superseding Substrate Control with Catalyst Control to Improve Regioselectivity in Aryne Annulations. Retrieved from [Link]

  • Royal Society of Chemistry. (2015).
  • Royal Society of Chemistry. (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N-aryl isoquinolones. Reaction conditions: benzamide 4.... Retrieved from [Link]

  • ACS Publications. (n.d.). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Retrieved from [Link]

  • YouTube. (2024, July 10). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • White, J. D. (n.d.).
  • ResearchGate. (2025, September 19). Acetylation of Amino and Tyrosine Hydroxyl Groups. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-amino-N-tosyl-benzamide. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

Sources

Benzamide Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of benzamide and its derivatives. As Senior Application Scientists, we aim to equip you with the knowledge to not only identify and solve common issues but also to understand the fundamental chemical principles governing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzamide in a laboratory setting?

A1: The most prevalent laboratory methods for synthesizing benzamide include:

  • The Schotten-Baumann reaction: This involves the reaction of benzoyl chloride with a suitable amine source, typically aqueous ammonia, in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] This method is widely used due to its generally high yields and relatively mild conditions.

  • Hydrolysis of benzonitrile: This route involves the conversion of benzonitrile to benzamide through either acid- or base-catalyzed hydrolysis.[3][4] Controlling the reaction conditions is crucial to prevent further hydrolysis to benzoic acid.[3]

  • From benzoic acid and urea: This less common method involves heating benzoic acid and urea, often with a catalyst like boric acid, to produce benzamide.

Q2: My benzamide synthesis is suffering from low yields. What are the primary culprits?

A2: Low yields in benzamide synthesis can often be attributed to several factors:

  • Hydrolysis of the starting material: Benzoyl chloride is highly susceptible to hydrolysis, forming benzoic acid, which will not participate in the amidation reaction.[5]

  • Incomplete reaction: Insufficient reaction time, improper temperature control, or incorrect stoichiometry can lead to unreacted starting materials in your final product.

  • Side reactions: The formation of byproducts, such as N-benzoylbenzamide (diacylation product), can significantly reduce the yield of the desired benzamide.[6]

  • Product loss during workup: Inefficient extraction or recrystallization techniques can lead to a substantial loss of the final product.

Q3: How can I effectively monitor the progress of my benzamide synthesis?

A3: Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of your reaction.[7][8] By spotting your reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The difference in polarity between the starting materials (e.g., benzoyl chloride, benzoic acid) and the benzamide product allows for effective separation.[7] For more detailed analysis and impurity profiling, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[6]

Troubleshooting Common Issues in Benzamide Synthesis

This section provides a detailed, question-and-answer-style guide to troubleshooting specific problems you may encounter during your experiments.

Issue 1: Low Yield and Presence of a White Precipitate That is Not the Product

Q: I performed a Schotten-Baumann reaction of benzoyl chloride with ammonia and obtained a low yield of benzamide. I also isolated a significant amount of a white solid that is sparingly soluble in my recrystallization solvent. What is happening and how can I fix it?

A: The most likely cause is the hydrolysis of your benzoyl chloride starting material to benzoic acid. Benzoyl chloride is highly reactive towards nucleophiles, including water.[5] Any moisture present in your reaction setup, solvents, or reagents will lead to the formation of benzoic acid, which is a white solid and a common impurity.

Causality and Prevention:

  • Anhydrous Conditions are Critical: The nucleophilic attack of water on the carbonyl carbon of benzoyl chloride is a rapid and often unavoidable side reaction. To minimize this, ensure all glassware is thoroughly dried, preferably in an oven, and cooled in a desiccator before use. Use anhydrous solvents and freshly opened or properly stored reagents.

  • Temperature Control: The hydrolysis reaction, like the desired amidation, is exothermic.[5] Running the reaction at a lower temperature (e.g., 0-5 °C) will slow down the rate of both reactions, but can give you better control and minimize hydrolysis.

  • Slow Reagent Addition: Adding the benzoyl chloride slowly to the cooled ammonia solution ensures that it reacts preferentially with the more nucleophilic ammonia rather than any trace amounts of water.

Protocol Validation: A Self-Validating System

A well-designed experiment should have built-in checks. Before starting your reaction, you can perform a simple test on your benzoyl chloride. A small amount added to a dry test tube should not produce fumes of HCl (a sign of reaction with atmospheric moisture). During the reaction, monitoring by TLC can help you track the formation of both benzamide and benzoic acid.

Troubleshooting Flowchart: Diagnosing Low Yield

start Low Benzamide Yield check_impurity White precipitate impurity observed? start->check_impurity hydrolysis Likely Cause: Hydrolysis of Benzoyl Chloride check_impurity->hydrolysis Yes no_impurity No significant solid impurity check_impurity->no_impurity No solution_hydrolysis Solution: - Use anhydrous conditions - Control temperature (0-5 °C) - Slow addition of benzoyl chloride hydrolysis->solution_hydrolysis check_reaction Incomplete reaction? (Check TLC for starting material) no_impurity->check_reaction incomplete_rxn Likely Cause: Incomplete Reaction check_reaction->incomplete_rxn Yes other_issues Consider other issues: - Product loss during workup - Over-acylation check_reaction->other_issues No solution_incomplete Solution: - Increase reaction time - Ensure proper stoichiometry - Optimize temperature incomplete_rxn->solution_incomplete

Caption: Troubleshooting flowchart for low benzamide yield.

Issue 2: Formation of an Oily Byproduct or a Product with a Lower Melting Point

Q: My final product is an oil, or after recrystallization, the melting point is significantly lower than the expected 127-130 °C for benzamide. What could be the cause?

A: This often points to the formation of N-benzoylbenzamide, the diacylation byproduct, or the presence of unreacted starting materials.

Causality and Prevention:

  • Over-acylation (N-benzoylbenzamide formation): Once benzamide is formed, the nitrogen atom is still nucleophilic and can react with another molecule of benzoyl chloride, especially if there is a localized excess of the acylating agent or if the reaction temperature is too high.

    • Controlled Addition: Add the benzoyl chloride dropwise to a well-stirred solution of the amine. This ensures that the benzoyl chloride reacts with the more nucleophilic primary amine before it can react with the less nucleophilic amide product.

    • Stoichiometry: Using a slight excess of the amine can help to ensure that all the benzoyl chloride is consumed.

  • Unreacted Benzoyl Chloride: If the reaction is incomplete, residual benzoyl chloride can contaminate the product, leading to a lower and broader melting point.

Purification Strategy:

If you suspect the presence of N-benzoylbenzamide, purification can be challenging as its solubility properties are similar to benzamide. Column chromatography may be necessary for complete separation. To remove unreacted benzoyl chloride, a wash with a mild aqueous base (like sodium bicarbonate) during the workup can be effective, as it will hydrolyze the benzoyl chloride to the more water-soluble sodium benzoate.

Issue 3: Difficulty in Hydrolyzing Benzonitrile to Benzamide without Forming Benzoic Acid

Q: I am trying to synthesize benzamide by hydrolyzing benzonitrile, but I am getting a significant amount of benzoic acid. How can I selectively stop the reaction at the amide stage?

A: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. The challenge lies in the fact that the hydrolysis of the amide is often faster than the hydrolysis of the nitrile under the same conditions, especially with vigorous heating or extreme pH. [9][10]

Controlling the Reaction:

  • Milder Reaction Conditions: To favor the formation of the amide, use milder reaction conditions.

    • Acid-Catalyzed: Using a stoichiometric amount of a strong acid (like concentrated sulfuric acid) and carefully controlling the temperature can sometimes allow for the isolation of the amide.[4]

    • Base-Catalyzed: Some methods report the use of hydrogen peroxide in the presence of a base as a milder way to achieve this transformation.[4] A study has shown that refluxing benzonitrile in a mixture of NaOH, methanol, and dioxane can yield benzamide, whereas classical hydrolysis conditions lead to the benzoate salt.[3]

  • Reaction Time: Careful monitoring of the reaction by TLC is crucial. The reaction should be stopped as soon as the starting nitrile is consumed to prevent over-hydrolysis of the amide.

Experimental Protocols and Data

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia (Schotten-Baumann Conditions)

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia (28-30%)

  • Ice

  • Distilled water

Procedure:

  • In a fume hood, place 10 mL of concentrated aqueous ammonia in a 100 mL conical flask and cool it in an ice bath.[6]

  • Slowly, and with constant swirling, add 2 mL of benzoyl chloride dropwise to the cold ammonia solution.[6] The reaction is exothermic, so maintain the temperature below 10 °C.[5]

  • After the addition is complete, continue to swirl the mixture in the ice bath for another 10-15 minutes to ensure the reaction goes to completion.[6]

  • Collect the white precipitate of benzamide by vacuum filtration and wash it with several portions of cold water to remove ammonium chloride and any unreacted ammonia.[6]

  • Recrystallize the crude benzamide from hot water to obtain pure crystals.[6]

Reaction Scheme:

benzoyl_chloride Benzoyl Chloride benzamide Benzamide benzoyl_chloride->benzamide hcl HCl benzoyl_chloride->hcl ammonia Ammonia (excess) ammonia->benzamide ammonium_chloride Ammonium Chloride ammonia->ammonium_chloride neutralizes hcl->ammonium_chloride

Caption: Schotten-Baumann synthesis of benzamide.

Data Presentation: Solvent Selection for Benzamide Recrystallization
SolventSolubility of Benzamide ( g/100 mL)Suitability for RecrystallizationComments
Water 0.5 g (25 °C), 6.5 g (100 °C)ExcellentGood temperature gradient for solubility.[6][11]
Ethanol SolubleGoodCan be used, but the solubility in cold ethanol is still significant, potentially leading to lower recovery.[6]
Acetone SolubleGoodSimilar to ethanol, good for dissolving impurities.[6]
Hexane InsolublePoorNot a suitable solvent for dissolving benzamide.
Analytical Data: Key Spectroscopic Features
  • FTIR (KBr, cm⁻¹):

    • ~3350 and ~3170 (N-H stretching, two bands for primary amide)

    • ~1650 (C=O stretching, Amide I band)

    • ~1620 (N-H bending, Amide II band)

  • ¹H NMR (CDCl₃, ppm):

    • ~7.8 (multiplet, 2H, aromatic protons ortho to carbonyl)

    • ~7.5 (multiplet, 3H, aromatic protons meta and para to carbonyl)

    • ~6.0 (broad singlet, 2H, -NH₂)

  • ¹³C NMR (CDCl₃, ppm):

    • ~169 (C=O)

    • ~134 (aromatic C-ipso)

    • ~132 (aromatic C-para)

    • ~128 (aromatic C-meta)

    • ~127 (aromatic C-ortho)

Safety Precautions

  • Benzoyl Chloride: is corrosive, a lachrymator, and reacts violently with water.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated Ammonia: is corrosive and has a pungent, irritating odor. Handle in a fume hood and avoid inhaling the vapors.

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment. [12][13][14]

References

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (n.d.). Retrieved January 26, 2026, from [Link]

  • Reaction of Benzyl Chloride with Ammonium Sulfide under Liquid-Liquid Phase Transfer Catalysis. (2006).
  • Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
  • The mechanism of the hydrolysis of benzyl chloride. (n.d.). SciSpace.
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC - NIH.
  • Rate and Mechanism in the Reactions of Benzyl Chloride with Water, Hydroxyl Ion and Acetate Ion. Journal of the American Chemical Society.
  • Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System. Industrial & Engineering Chemistry Research.
  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. NIH.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Hydrolysis of Nitriles to Amides. Chemistry Steps.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
  • GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted
  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.
  • TECHNICAL NOTE KINETICS OF BENZYL CHLORIDE PRODUCTION IN A BENCH REACTOR UNDER PRESSURE WITH STIRRER. (n.d.).
  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Recrystallization of Impure Benzoic Acid.
  • TLC for amide synthesis. Reddit.
  • Prepar
  • CDH Fine Chemical. (n.d.).
  • Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks.
  • Schotten Baumann Reaction Mechanism Detailed Explan
  • Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Chooses a solvent for Recrystalliz
  • FTIR spectrum of N-benzylbenzamide (7).
  • Carl ROTH. (n.d.).
  • Kinetics of particle growth. II. Kinetics of the reaction of ammonia with hydrogen chloride and the growth of pariculate ammonium chloride. The Journal of Physical Chemistry.
  • Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a. Sigma-Aldrich.
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Exp 2 - Recrystalliz
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
  • Benzamide Synthesis and Recrystalliz
  • Base Hydrolysis of Benzonitrile. YouTube.
  • FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube.
  • Schotten–Baumann reaction. L.S.College, Muzaffarpur.
  • Preparation of N-methyl-N-benzoylbenzamide. PrepChem.com.
  • Reactions of Acyl Chlorides with Ammonia. Chemistry LibreTexts.
  • Process for preparing benzamide.
  • Mechanism of hydrolysis of benzoyl chloride. PubMed.
  • How would you make the following compounds from N-benzylbenzamide? b. benzoic acid. Pearson.
  • Schotten Baumann Reaction. BYJU'S.
  • Amide Hydrolysis: Acid and Base-C
  • What happens when Benzylchloride is treated with ammonia followed by the reaction with Chloromethane. Filo.

Sources

Validation & Comparative

"comparison of N-(4-amino-2-methylphenyl)benzamide with other DNA methylation inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of DNA Methylation Inhibitors: Nucleoside Analogs vs. Non-Nucleoside Agents

In the landscape of epigenetic research and cancer therapy, DNA methylation inhibitors represent a cornerstone for reactivating tumor suppressor genes silenced by hypermethylation. The pioneering drugs in this class, 5-Azacytidine and its deoxy derivative Decitabine, have paved the way for epigenetic-based therapies. However, their limitations, including chemical instability and significant toxicity, have spurred the development of a new generation of non-nucleoside inhibitors.

This guide provides a detailed comparison of the classical nucleoside analogs with a representative non-nucleoside inhibitor, SGI-1027. While the specific compound N-(4-amino-2-methylphenyl)benzamide is not extensively documented as a DNA methylation inhibitor in peer-reviewed literature, SGI-1027, a quinoline-based compound, serves as an excellent, well-characterized example of the non-nucleoside class, offering a distinct mechanism of action and pharmacological profile.

This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the mechanistic and practical differences between these two major classes of DNA methyltransferase (DNMT) inhibitors.

The Central Role of DNA Methylation in Gene Regulation

DNA methylation is a fundamental epigenetic mechanism involving the covalent addition of a methyl group to the 5-position of the cytosine pyrimidine ring, primarily within CpG dinucleotides. This process is catalyzed by a family of DNA methyltransferases (DNMTs). In normal cellular function, DNA methylation is critical for genomic stability, X-chromosome inactivation, and the silencing of transposable elements. However, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a hallmark of many cancers, leading to transcriptional silencing and promoting tumorigenesis.

The goal of DNMT inhibitors is to reverse this hypermethylation, thereby restoring the expression of these critical genes and reinstating normal cellular controls.

The Established Players: Nucleoside Analog Inhibitors

The most well-established DNMT inhibitors are nucleoside analogs, which mimic the natural nucleoside, cytidine.

Mechanism of Action: A Covalent Trap

5-Azacytidine and Decitabine (5-aza-2'-deoxycytidine) are prodrugs that require incorporation into the cellular machinery. 5-Azacytidine is incorporated into both RNA and DNA, while Decitabine is exclusively incorporated into DNA. Once integrated into the DNA strand, these analogs form an irreversible covalent bond with the active site of DNMT enzymes (primarily DNMT1) as the enzyme attempts to methylate the analog. This covalent trapping depletes the cell of active DNMTs, leading to a passive, replication-dependent demethylation of the genome. As the cell divides, the newly synthesized DNA strands are not methylated, resulting in the progressive loss of methylation marks.

Diagram: Mechanism of Nucleoside Analog DNMT Inhibitors

cluster_0 Cellular Uptake and Metabolism cluster_1 DNMT Inhibition cluster_2 Cellular Consequences 5-Azacytidine 5-Azacytidine Incorporation_DNA Incorporation into DNA 5-Azacytidine->Incorporation_DNA Incorporation_RNA Incorporation into RNA 5-Azacytidine->Incorporation_RNA Decitabine Decitabine Decitabine->Incorporation_DNA DNMT1 DNMT1 Enzyme Incorporation_DNA->DNMT1 DNMT1 attempts methylation Covalent_Adduct Irreversible Covalent Adduct Formation DNMT1->Covalent_Adduct DNMT_Depletion Depletion of Active DNMT1 Covalent_Adduct->DNMT_Depletion Passive_Demethylation Passive DNA Demethylation (Replication-Dependent) DNMT_Depletion->Passive_Demethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Passive_Demethylation->Gene_Reactivation

Caption: Covalent trapping of DNMT1 by nucleoside analogs.

Limitations:
  • Toxicity: Incorporation into DNA and RNA leads to significant cytotoxicity and myelosuppression.

  • Instability: These compounds are chemically unstable in aqueous solutions, complicating their administration.

  • Replication-Dependency: Their mechanism requires cell division, which may limit efficacy in slow-growing tumors.

The New Wave: Non-Nucleoside Analog Inhibitors (Featuring SGI-1027)

Non-nucleoside inhibitors represent a mechanistically distinct class of compounds that aim to overcome the limitations of the classic analogs. SGI-1027 is a well-studied example of this class.

Mechanism of Action: Direct Catalytic Inhibition

Unlike nucleoside analogs, SGI-1027 does not require incorporation into DNA. Instead, it acts as a direct inhibitor of DNMTs. It is thought to bind to the catalytic pocket of the enzyme, blocking the access of the natural substrate, S-adenosyl-L-methionine (SAM), the methyl donor. This direct inhibition prevents the methylation of DNA without forming covalent adducts, leading to a replication-dependent passive demethylation, similar to the ultimate outcome of nucleoside analogs but through a less toxic mechanism. SGI-1027 has been shown to inhibit DNMT1, DNMT3A, and DNMT3B.

Diagram: Mechanism of Non-Nucleoside Analog DNMT Inhibitors

cluster_0 Cellular Uptake cluster_1 DNMT Inhibition cluster_2 Cellular Consequences SGI-1027 SGI-1027 DNMT_Enzyme DNMT Enzyme (DNMT1, 3A, 3B) SGI-1027->DNMT_Enzyme Catalytic_Inhibition Blocks SAM Binding Site DNMT_Enzyme->Catalytic_Inhibition Inhibition_of_Methylation Inhibition of Methyl Transfer Catalytic_Inhibition->Inhibition_of_Methylation Passive_Demethylation Passive DNA Demethylation (Replication-Dependent) Inhibition_of_Methylation->Passive_Demethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Passive_Demethylation->Gene_Reactivation

Caption: Direct catalytic inhibition of DNMTs by SGI-1027.

Potential Advantages:
  • Reduced Toxicity: By not incorporating into the DNA, non-nucleoside inhibitors are generally associated with lower cytotoxicity.

  • Chemical Stability: These compounds are typically more stable in solution.

  • Reversibility: The inhibition is often reversible, which may offer better control over the therapeutic window.

Head-to-Head Comparison: Performance and Characteristics

The choice of inhibitor depends on the specific experimental or therapeutic context. The following table summarizes the key characteristics based on available experimental data.

FeatureDecitabine (Nucleoside Analog)SGI-1027 (Non-Nucleoside Analog)
Mechanism of Action Irreversible covalent trapping of DNMTs after DNA incorporationDirect, reversible inhibition of the DNMT catalytic site
Primary Target Primarily DNMT1DNMT1, DNMT3A, and DNMT3B
Requirement for DNA Incorporation YesNo
Cell Cycle Dependency S-phase dependent (requires DNA replication)Inhibition is direct, but demethylation is replication-dependent
In Vitro IC50 ~0.2 µM (for DNMT1)~7.5 µM (for DNMT1 in cell-free assays)
Effective Concentration (Cell Culture) 0.1 - 5 µM1 - 10 µM
Toxicity Profile High (myelosuppression, cytotoxicity)Lower (less incorporation-related toxicity)
Chemical Stability Low in aqueous solutionGenerally high

Experimental Protocols: Assessing Inhibitor Efficacy

To validate the efficacy of a DNMT inhibitor, a multi-step experimental workflow is essential. This ensures that the observed biological effects are directly linked to the intended mechanism of action.

Diagram: Workflow for Validating DNMT Inhibitor Activity

A Step 1: Cell Treatment (e.g., Cancer Cell Line) B Step 2: Global DNA Methylation Analysis (e.g., ELISA, LUMA) A->B Assess global changes C Step 3: Gene-Specific Methylation Analysis (e.g., Methylation-Specific PCR, Bisulfite Sequencing) B->C Confirm locus-specific demethylation D Step 4: Gene Expression Analysis (e.g., qRT-PCR, Western Blot for target gene) C->D Correlate demethylation with expression E Step 5: Phenotypic Analysis (e.g., Cell Viability Assay, Apoptosis Assay) D->E Link to biological outcome

Caption: A self-validating workflow for DNMT inhibitor assessment.

Protocol: Gene-Specific Methylation Analysis by Methylation-Specific PCR (MSP)

This protocol determines the methylation status of a specific gene promoter after treatment with a DNMT inhibitor.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MCF-7, HCT116) at an appropriate density.

    • Treat cells with varying concentrations of the DNMT inhibitor (e.g., Decitabine: 0.5-5 µM; SGI-1027: 2.5-10 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • Genomic DNA Extraction:

    • Harvest the cells and extract genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions.

    • Quantify the DNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • Bisulfite Conversion:

    • Convert 500 ng to 1 µg of genomic DNA using a bisulfite conversion kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit). This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Methylation-Specific PCR (MSP):

    • Design two pairs of primers for the target gene's promoter region.

      • M-pair (Methylated): Specific for the methylated sequence (contains CpG).

      • U-pair (Unmethylated): Specific for the unmethylated, bisulfite-converted sequence (contains UpG).

    • Set up two separate PCR reactions for each sample: one with the M-pair and one with the U-pair.

    • Use appropriate positive controls (e.g., universally methylated and unmethylated DNA).

    • Perform PCR with a hot-start Taq polymerase. A typical cycling program is: 95°C for 10 min, followed by 35-40 cycles of (95°C for 30s, annealing temperature for 30s, 72°C for 30s), and a final extension at 72°C for 7 min.

  • Analysis:

    • Run the PCR products on a 2% agarose gel.

    • A band in the M-pair lane indicates methylation. A band in the U-pair lane indicates a lack of methylation.

    • Effective DNMT inhibitors will show a decrease in the M-band intensity and/or an increase in the U-band intensity compared to the vehicle control.

Conclusion and Future Directions

The development of DNMT inhibitors has evolved from cytotoxic nucleoside analogs to a more diverse range of non-nucleoside compounds with distinct mechanisms and potentially improved safety profiles. While Decitabine and 5-Azacytidine remain clinically important, their limitations highlight the need for alternatives.

Non-nucleoside inhibitors like SGI-1027 offer a compelling alternative by directly targeting the DNMT enzyme without the need for DNA incorporation, which may translate to a better therapeutic window. However, further research is needed to fully characterize their efficacy, specificity, and long-term effects in preclinical and clinical settings. The continued exploration of novel chemical scaffolds, such as those potentially represented by compounds like this compound, will be crucial in advancing the field of epigenetic therapy.

References

  • Stresemann, C., & Lyko, F. (2008). Modes of action of DNA methyltransferase inhibitors: insights from cancer therapy. Nature Reviews Molecular Cell Biology. [Link]

  • Datta, J., et al. (2009). SGI-1027, a novel non-nucleoside DNA methyltransferase inhibitor, shows antitumor activity in vitro and in vivo. Cancer Research. [Link]

  • Valente, S., et al. (2014). SGI-1027, a general inhibitor of DNA methyltransferases, is effective in vivo against human cancer growth. Epigenetics. [Link]

A Comparative Analysis of N-(4-amino-2-methylphenyl)benzamide and Carbamazepine: Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of anticonvulsant and analgesic drug discovery, the exploration of novel chemical entities with improved efficacy and safety profiles is a paramount objective. This guide provides a detailed comparative analysis of the investigational compound N-(4-amino-2-methylphenyl)benzamide against the established therapeutic agent, carbamazepine. By examining their respective performance in preclinical models of anticonvulsant and analgesic activity, this document aims to equip researchers, scientists, and drug development professionals with the critical data and experimental context necessary to evaluate the potential of this benzamide derivative.

Introduction: Chemical Structures and Therapeutic Context

This compound is a derivative of benzamide, a chemical scaffold known to exhibit a range of biological activities. Its structural similarity to other known anticonvulsants suggests its potential as a modulator of neuronal excitability.

Carbamazepine , a dibenzazepine derivative, has been a cornerstone in the treatment of epilepsy and neuropathic pain for decades.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes and inhibits repetitive firing.[2] However, its clinical use is sometimes limited by a narrow therapeutic index and the potential for adverse effects.

This guide will dissect the available preclinical data for this compound and its close analogs, placing it in direct comparison with carbamazepine to illuminate its relative potency and potential as a therapeutic candidate.

Comparative Anticonvulsant Efficacy: Maximal Electroshock Seizure (MES) Model

The Maximal Electroshock Seizure (MES) test is a widely utilized preclinical model that predicts efficacy against generalized tonic-clonic seizures. The test induces a maximal seizure through corneal or auricular electrical stimulation, and the ability of a compound to prevent the tonic hindlimb extension phase is a key measure of its anticonvulsant activity.

Experimental Data

Preclinical studies on a close structural analog, 4-amino-(2-methyl-4-aminophenyl)benzamide, have demonstrated its notable anticonvulsant properties in the MES model. The data suggests a potency that is comparable to that of carbamazepine.

CompoundAnimal ModelRoute of AdministrationED₅₀ (mg/kg)Reference
4-amino-(2-methyl-4-aminophenyl)benzamideRatOral9.9[3]
CarbamazepineRatOral~10[3]
CarbamazepineMouseIntraperitoneal13.60 ± 0.83[1]
CarbamazepineRatIntraperitoneal7.5[4]

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

The data indicates that 4-amino-(2-methyl-4-aminophenyl)benzamide is as active as carbamazepine when administered orally to rats in the MES test.[3] This suggests a similar potential for efficacy against generalized tonic-clonic seizures.

Mechanistic Insights

The efficacy of both carbamazepine and N-phenylbenzamide derivatives in the MES model strongly points towards a shared mechanism of action: the modulation of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials. By binding to the inactivated state of the sodium channel, these compounds reduce the number of available channels, thereby decreasing neuronal hyperexcitability.

Figure 1: Proposed mechanism of action for this compound and carbamazepine.

Comparative Analgesic Efficacy: Formalin and Hot Plate Tests

Carbamazepine is a first-line treatment for various neuropathic pain conditions.[2] To provide a comprehensive comparison, it is crucial to evaluate the analgesic potential of this compound in relevant preclinical models.

While direct experimental data on the analgesic activity of this compound is not currently available in the public domain, studies on structurally related N-phenylbenzamide derivatives have shown promise in animal models of pain.

Experimental Data (Carbamazepine)

Carbamazepine has demonstrated efficacy in various animal models of pain, including the formalin test, which assesses both acute and inflammatory pain, and the hot plate test, which measures the response to a thermal stimulus.

CompoundAnimal ModelTestEfficacyReference
CarbamazepineMouseFormalin TestDose-dependent antinociception in both phases[2]
CarbamazepineRatHot Plate TestAttenuated thermal responses[5]
Rationale for Future Studies

Given the structural similarities and the established analgesic properties of carbamazepine, it is highly probable that this compound will also exhibit analgesic effects. Future studies should be directed at evaluating this compound in the formalin and hot plate tests to quantify its efficacy and compare it directly with carbamazepine.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standardized procedures for the key in vivo assays discussed in this guide.

Maximal Electroshock Seizure (MES) Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension component of a maximal electroshock-induced seizure.

Apparatus:

  • An electroconvulsive shock apparatus.

  • Corneal electrodes.

  • Animal restrainers.

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., mice or rats) via the desired route (e.g., oral gavage, intraperitoneal injection).

  • At the time of predicted peak effect, restrain the animal.

  • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Place the corneal electrodes on the corneas of the animal.

  • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response is indicative of protection.

  • Calculate the ED₅₀ value using a probit analysis of the dose-response data.

Figure 2: Workflow for the Maximal Electroshock Seizure (MES) Test.

Formalin Test

Objective: To evaluate the analgesic effect of a compound on both acute (neurogenic) and persistent (inflammatory) pain.

Procedure:

  • Administer the test compound or vehicle to the animals.

  • After a predetermined pretreatment time, inject a dilute solution of formalin (e.g., 2.5% in saline) into the plantar surface of one hind paw.

  • Immediately place the animal in an observation chamber.

  • Record the amount of time the animal spends licking or biting the injected paw during two distinct phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Phase): 15-30 minutes post-injection.

  • A reduction in the time spent licking or biting in either phase indicates an analgesic effect.

Hot Plate Test

Objective: To assess the central analgesic activity of a compound by measuring the reaction time to a thermal stimulus.

Apparatus:

  • A hot plate apparatus with a controlled temperature surface.

  • A transparent cylinder to confine the animal to the hot plate.

Procedure:

  • Administer the test compound or vehicle to the animals.

  • At various time points after administration, place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Record the latency (in seconds) for the animal to exhibit a pain response, such as licking a paw or jumping.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • An increase in the reaction latency compared to the vehicle-treated group indicates an analgesic effect.

Synthesis of this compound

A common approach involves the acylation of an appropriate aniline with benzoyl chloride or a derivative thereof. For the synthesis of this compound, a potential starting material would be 2-methyl-4-nitroaniline.

Figure 3: Proposed synthetic pathway for this compound.

Proposed Protocol:

  • Acylation: To a solution of 2-methyl-4-nitroaniline in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add benzoyl chloride dropwise. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is then washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product, N-(2-methyl-4-nitrophenyl)benzamide, can be purified by recrystallization or column chromatography.

  • Reduction: The purified intermediate is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the reduction of the nitro group is complete (monitored by TLC).

  • Final Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product, this compound. The product can be further purified by recrystallization to obtain a high-purity compound for biological testing.

Conclusion and Future Directions

The available preclinical data suggests that this compound and its close analogs are potent anticonvulsants with an efficacy comparable to that of carbamazepine in the maximal electroshock seizure model. The likely mechanism of action involves the modulation of voltage-gated sodium channels, a well-validated target for anticonvulsant drugs.

A significant gap in the current knowledge is the lack of data on the analgesic properties of this compound. Given the established analgesic efficacy of carbamazepine and the structural similarities between the two compounds, it is a high-priority area for future investigation.

Further studies should focus on:

  • Direct comparative studies: Head-to-head comparisons of this compound and carbamazepine in a battery of anticonvulsant and analgesic models.

  • Pharmacokinetic profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and duration of action.

  • Safety and tolerability: Assessment of the acute and chronic toxicity of the compound to determine its therapeutic index.

  • Mechanism of action studies: Electrophysiological studies to confirm the interaction of this compound with voltage-gated sodium channels and to explore potential off-target effects.

By addressing these key research questions, a comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel treatment for epilepsy and neuropathic pain.

References

  • Brodie, M. J. (2017). Carbamazepine in the treatment of epilepsy: a 50-year appraisal. Epileptic Disorders, 19(2), 123-134.
  • Kuo, C. C., & Bean, B. P. (1994).
  • Dailey, J. W., & Naritoku, D. K. (1996). Antiepileptic drugs: pharmacokinetic and pharmacodynamic differences in the elderly. Annals of Pharmacotherapy, 30(7-8), 843-851.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
  • Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330.
  • Tjølsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992).
  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl-and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393.
  • Gasior, M., Carter, R. B., & Witkin, J. M. (1999).
  • O'Neill, J., & Collins, S. D. (2017). The hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 289, 1-6.
  • Luszczki, J. J., Andres-Mach, M., Cisowski, M., & Czuczwar, S. J. (2016). Isobolographic analysis of interaction for three-drug combination of carbamazepine, phenobarbital and topiramate in the mouse maximal electroshock-induced seizure model. Pharmacological Reports, 68(1), 18-24.
  • Wiffen, P. J., Derry, S., Moore, R. A., & McQuay, H. J. (2011). Carbamazepine for acute and chronic pain in adults.
  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564.
  • Dailey, J. W., Yan, Q. S., Mishra, P. K., & Reith, M. E. (1993).
  • Gatti, G., & Perucca, E. (1985). A double-blind comparison of conventional and controlled-release carbamazepine in healthy subjects. British Journal of Clinical Pharmacology, 20(5), 507-510.
  • Zour E, et al. (2015). Ellagic acid enhances the antinociceptive action of carbamazepine in the acetic acid writhing test with mice. Pharmaceutical Biology, 53(12), 1819-1824.
  • Valdizán, E. M., Armijo, J. A., & de las Morenas, J. (1998). On the mechanism of carbamazepine-induced antinociception in the formalin test. European Journal of Pharmacology, 342(2-3), 229-232.
  • Masocha, W. (2013). Antinociceptive action of carbamazepine on thermal hypersensitive pain at spinal level in a rat model of adjuvant-induced chronic inflammation. Medical Principles and Practice, 22(4), 347-352.
  • Pop-Busui, R., et al. (2017).
  • Gilron, I., Bailey, J. M., Tu, D., Holden, R. R., Weaver, D. F., & Houlden, R. L. (2005). Morphine, gabapentin, or their combination for neuropathic pain. New England Journal of Medicine, 352(13), 1324-1334.
  • Attal, N., Cruccu, G., Baron, R., Haanpää, M., Hansson, P., Jensen, T. S., & Nurmikko, T. (2010). EFNS guidelines on the pharmacological treatment of neuropathic pain: 2010 revision. European Journal of Neurology, 17(9), 1113-e88.
  • Finnerup, N. B., Attal, N., Haroutounian, S., McNicol, E., Baron, R., Dworkin, R. H., ... & Jensen, T. S. (2015). Pharmacotherapy for neuropathic pain in adults: a systematic review and meta-analysis. The Lancet Neurology, 14(2), 162-173.
  • Socała, K., Nieoczym, D., Pieróg, M., & Wlaź, P. (2021). Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice. Pharmaceuticals, 14(12), 1285.
  • White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Wolf, H. H. (2002). Discovery and development of antiepileptic drugs. In Antiepileptic Drugs (pp. 36-48). Lippincott Williams & Wilkins.
  • Dal Piaz, V., et al. (1996). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. European Journal of Medicinal Chemistry, 31(1), 65-70.

Sources

A Researcher's Guide to the Comparative Evaluation of Novel DNMT Inhibitors: N-(4-amino-2-methylphenyl)benzamide vs. SGI-1027

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fields of epigenetics and oncology, the identification and characterization of novel DNA methyltransferase (DNMT) inhibitors are of paramount importance.[1][2] DNMTs play a crucial role in gene silencing and their aberrant activity is a hallmark of many cancers, making them a key therapeutic target.[2][3] This guide provides a comprehensive framework for the evaluation of a novel benzamide-based compound, N-(4-amino-2-methylphenyl)benzamide (hereafter referred to as Compound B), against the well-characterized DNMT inhibitor, SGI-1027.

While SGI-1027 is a known quinoline-based DNMT inhibitor with a substantial body of research detailing its activity, Compound B represents a potential novel scaffold for DNMT inhibition. The benzamide moiety is a common feature in many biologically active compounds, and its exploration in the context of DNMT inhibition is a promising avenue of research.[4][5] This guide will provide the necessary protocols and comparative framework to rigorously assess the potential of Compound B as a DNMT inhibitor, using SGI-1027 as a benchmark.

Understanding the Benchmark: SGI-1027

SGI-1027 is a potent, non-nucleoside DNMT inhibitor that has been shown to inhibit DNMT1, DNMT3A, and DNMT3B.[6][7][8][9] Its mechanism of action involves not only the direct inhibition of DNMT activity but also the induction of DNMT1 degradation via the proteasomal pathway.[6][8] This dual action leads to the reactivation of tumor suppressor genes silenced by hypermethylation.[6][8]

Reported Activity of SGI-1027:
ParameterReported Value(s)Cell Line(s)/ConditionsReference(s)
IC50 (DNMT1) 6 µM (hemimethylated DNA), 10 µM, 12.5 µMIn vitro enzyme assays[7][9][10][11]
IC50 (DNMT3A) 8 µM, 10 µMIn vitro enzyme assays[7][9][10]
IC50 (DNMT3B) 7.5 µMIn vitro enzyme assays[7][9]
Cellular Effects Induces degradation of DNMT1, reactivates tumor suppressor genes (e.g., p16), induces apoptosis.Various cancer cell lines (e.g., colon, leukemia, hepatocellular carcinoma)[6][8][10][12]
Cytotoxicity (EC50) 4.4 µM (KG-1 cells), 27.30 µmol/l (Huh7 cells)Leukemia and hepatocellular carcinoma cells[11][12]

Proposed Evaluative Workflow for Compound B against SGI-1027

The following workflow outlines a logical progression of experiments to characterize Compound B and compare its performance to SGI-1027.

DNMT_Inhibitor_Evaluation_Workflow Figure 1: Experimental Workflow for Comparative Evaluation cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 Data Analysis & Comparison A Compound Synthesis & QC B In Vitro DNMT Activity Assay (DNMT1, 3A, 3B) A->B Purity Confirmed C IC50 Determination B->C Dose-Response Data D Cell Viability/Cytotoxicity Assay C->D Potency Established E Global DNA Methylation Assay D->E Cellular Activity Confirmed F Gene-Specific Methylation Analysis E->F Global Effects Observed G Western Blot for DNMT Levels F->G Specific Loci Analyzed H Comparative Data Summary G->H Protein Levels Quantified I Structure-Activity Relationship (SAR) Insights H->I All Data Collated DNMT_Inhibition_Pathway Figure 2: Mechanism of Action of DNMT Inhibitors cluster_0 Epigenetic Regulation cluster_1 Inhibitor Action DNMTs DNMT1, DNMT3A, DNMT3B Methylated_DNA Hypermethylated DNA DNMTs->Methylated_DNA Methylation SAM SAM (Methyl Donor) SAM->DNMTs DNA Genomic DNA (CpG islands) DNA->DNMTs Silenced_TSG Silenced TSG Methylated_DNA->Silenced_TSG Transcriptional Repression TSG Tumor Suppressor Gene SGI1027 SGI-1027 SGI1027->DNMTs Inhibition & Degradation Compound_B Compound B Compound_B->DNMTs Hypothesized Inhibition

Caption: A simplified diagram illustrating the role of DNMTs in gene silencing and the mechanism of their inhibition.

Comparative Data Summary

The following table should be used to summarize the experimental findings for a direct comparison between Compound B and SGI-1027.

ParameterSGI-1027 (Benchmark)Compound B (Experimental)
IC50 (DNMT1) [Insert experimental or literature value][Insert experimental value]
IC50 (DNMT3A) [Insert experimental or literature value][Insert experimental value]
IC50 (DNMT3B) [Insert experimental or literature value][Insert experimental value]
Cellular EC50 [Insert experimental or literature value][Insert experimental value]
Global Methylation Reduction [Insert experimental or literature value][Insert experimental value]
DNMT1 Degradation Yes[To be determined by Western Blot]

Conclusion and Future Directions

This guide provides a robust framework for the initial evaluation of this compound (Compound B) as a potential DNMT inhibitor, using the established compound SGI-1027 as a reference. Successful outcomes from these initial studies, such as potent in vitro inhibition of DNMTs, cellular activity leading to global demethylation, and cancer cell cytotoxicity, would warrant further investigation. Subsequent studies could include gene-specific methylation analysis of key tumor suppressor genes, in vivo efficacy studies in xenograft models, and detailed structure-activity relationship (SAR) studies to optimize the benzamide scaffold for improved potency and selectivity.

By following a systematic and comparative approach, researchers can efficiently and rigorously assess the therapeutic potential of novel DNMT inhibitors, contributing to the development of next-generation epigenetic therapies.

References

  • Li, S., et al. (2016). DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells. Experimental and Therapeutic Medicine, 12(4), 2435-2440. Available from: [Link]

  • ResearchGate. Proposed inhibitory mechanism of SGI-1027 in DNMT1. Available from: [Link]

  • Datta, J., et al. (2009). A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity and inducing its degradation. Cancer Research, 69(10), 4277-4285. Available from: [Link]

  • Brueckner, B., et al. (2005). The human DNA methyltransferase business. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1755(1), 81-96. Available from: [Link]

  • MDPI. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment. Available from: [Link]

  • ResearchGate. N-{[(4-Nitrophenyl)amino]methyl}benzamide. Available from: [Link]

  • Moran, S., et al. (2016). A practical guide to the measurement and analysis of DNA methylation. Epigenetics & Chromatin, 9, 23. Available from: [Link]

  • JoVE. In vitro Methylation Assay to Study Protein Arginine Methylation. Available from: [Link]

  • Frontiers in Pharmacology. Recent progress in DNA methyltransferase inhibitors as anticancer agents. Available from: [Link]

  • Rilova, E., et al. (2014). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. ChemMedChem, 9(3), 590-601. Available from: [Link]

  • Taylor & Francis Online. DNA methyltransferase inhibitors: an updated patent review (2012-2015). Available from: [Link]

  • Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Bio-protocol. DNA methylation assay. Available from: [Link]

  • AACR Journals. Abstract 4236: Effects of a DNMT1-selective inhibitor on T-cell activity and tumor cells intrinsic pro-inflammatory response. Available from: [Link]

  • Liu, Y., et al. (2018). DNA Methyltransferase Activity Assays: Advances and Challenges. ACS Sensors, 3(10), 1945-1956. Available from: [Link]

  • EpigenTek. DNA Methyltransferase & Demethylase Assays. Available from: [Link]

  • RASAYAN Journal of Chemistry. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available from: [Link]

  • MDPI. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

  • Epigenomics Workshop 2025!. DNA Methylation: Bisulfite Sequencing Workflow. Available from: [Link]

  • Lisanti, S., et al. (2013). DNA methylation analysis: choosing the right method. Frontiers in Bioscience, 18(3), 1022-1042. Available from: [Link]

  • Li, H., et al. (2021). DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application. Journal of Hematology & Oncology, 14, 158. Available from: [Link]

Sources

"N-(4-amino-2-methylphenyl)benzamide alternatives in cancer research"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Alternatives for N-(4-amino-2-methylphenyl)benzamide and its Analogs in Modern Cancer Research

In the landscape of oncology drug discovery, the benzamide scaffold has emerged as a cornerstone for the development of targeted therapies. While a specific compound like this compound may represent a singular chemical entity, its core structure is emblematic of a broader class of molecules that have been successfully harnessed to create potent anti-cancer agents. This guide provides a comprehensive comparison of compounds sharing this structural heritage, with a particular focus on the highly successful class of Poly (ADP-ribose) polymerase (PARP) inhibitors. We will delve into the mechanistic underpinnings of these drugs, compare their performance using experimental data, and provide detailed protocols for their evaluation.

The Benzamide Moiety: A Privileged Scaffold in Oncology

The benzamide functional group is a recurring motif in a multitude of clinically approved drugs and investigational agents. Its ability to form key hydrogen bonds with protein targets has made it a valuable component in rational drug design. In the context of cancer, the benzamide structure is most famously associated with the inhibition of PARP enzymes, which are critical players in the DNA damage response (DDR).

PARP Inhibitors: The Vanguard of Benzamide-Based Cancer Therapy

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), most notably those harboring BRCA1/2 mutations. By inhibiting PARP-mediated repair of single-strand DNA breaks, these drugs lead to the accumulation of double-strand breaks during replication. In HRR-deficient cancer cells, these breaks cannot be efficiently repaired, resulting in synthetic lethality.

The following sections will compare the leading FDA-approved PARP inhibitors, which can be considered advanced alternatives and exemplars of the therapeutic potential of the benzamide scaffold.

Comparative Analysis of Leading PARP Inhibitors
Compound FDA Approval Year (Initial) Key Indications PARP Trapping Potency Selectivity (PARP1 vs. PARP2) Known Resistance Mechanisms
Olaparib 2014Ovarian, Breast, Pancreatic, Prostate Cancer (with BRCA1/2 mutations)+++HighUpregulation of drug efflux pumps, secondary mutations in BRCA1/2, loss of 53BP1.
Rucaparib 2016Ovarian, Prostate Cancer (with BRCA1/2 mutations)++++ModerateSimilar to Olaparib, including restoration of homologous recombination.
Niraparib 2017Ovarian Cancer (including maintenance therapy for platinum-sensitive relapse)+++LowSimilar to other PARP inhibitors.
Talazoparib 2018Breast Cancer (with germline BRCA mutations)+++++HighSimilar to other PARP inhibitors.

Potency and selectivity are relative comparisons based on published preclinical data.

Emerging Alternatives and Next-Generation Strategies

While the first-generation PARP inhibitors have been transformative, the field is actively evolving to overcome resistance and expand their utility.

Next-Generation PARP Inhibitors

Newer PARP inhibitors are being designed with improved pharmacological properties, such as increased potency, higher selectivity for PARP1, or the ability to cross the blood-brain barrier. For instance, selective PARP1 inhibitors are hypothesized to have a better safety profile, potentially reducing the hematological toxicities associated with dual PARP1/PARP2 inhibition.

Targeting Alternative Nodes in the DNA Damage Response

A parallel strategy involves targeting other key proteins in the DDR pathway. These can be considered mechanistic alternatives to PARP inhibition.

  • ATR Inhibitors: ATR (Ataxia-Telangiectasia and Rad3-related) is a critical kinase that signals the presence of single-strand DNA breaks. Inhibitors of ATR, such as Ceralasertib, are in clinical development and have shown promise in combination with PARP inhibitors or chemotherapy.

  • WEE1 Inhibitors: The WEE1 kinase is a crucial regulator of the G2/M cell cycle checkpoint. Inhibiting WEE1, for example with Adavosertib, can force cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death. This approach is particularly relevant in p53-deficient tumors.

Experimental Protocols for Evaluating PARP Inhibitor Efficacy

To rigorously compare the performance of different PARP inhibitors or their alternatives, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro PARP Activity Assay

This assay directly measures the enzymatic activity of PARP1 in the presence of an inhibitor.

Protocol:

  • Plate Coating: Coat a 96-well plate with histone H1.

  • Reaction Mix Preparation: Prepare a reaction buffer containing activated DNA, NAD+, and recombinant PARP1 enzyme.

  • Inhibitor Addition: Add serial dilutions of the test compounds (e.g., Olaparib, Rucaparib) to the wells.

  • Enzyme Reaction: Add the PARP1 enzyme to initiate the reaction and incubate at 37°C.

  • Detection: Wash the plate and add an anti-PAR antibody conjugated to a detection enzyme (e.g., HRP). Add the substrate and measure the signal, which is proportional to PARP activity.

  • Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for PARP Trapping

PARP trapping, the stabilization of PARP on DNA, is a key mechanism of action for many PARP inhibitors and is believed to be a major contributor to their cytotoxicity.

Protocol:

  • Cell Culture: Culture cancer cells (e.g., BRCA1-deficient ovarian cancer cells) in appropriate media.

  • Drug Treatment: Treat the cells with various concentrations of PARP inhibitors for a defined period.

  • Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound protein fraction from the soluble fraction.

  • Western Blotting: Perform SDS-PAGE and western blotting on the chromatin-bound fraction using an antibody specific for PARP1.

  • Quantification: Quantify the band intensity of the trapped PARP1. A stronger band in the chromatin fraction indicates more potent PARP trapping.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of the compounds in a living organism.

Protocol:

  • Cell Implantation: Implant human cancer cells (e.g., BRCA2-mutant pancreatic cancer cells) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, test compound). Administer the drugs daily via an appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for DNA damage markers).

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental designs is crucial for understanding the rationale behind these therapeutic strategies.

PARP_Inhibition_Pathway cluster_hrr Homologous Recombination Repair (HRR) ssb Single-Strand Break (SSB) parp PARP1 ssb->parp recruits parp_trapped Trapped PARP1-DNA Complex parp->parp_trapped parp_inhibitor PARP Inhibitor (e.g., Olaparib) parp_inhibitor->parp inhibits & traps replication_fork Replication Fork Collapse parp_trapped->replication_fork dsb Double-Strand Break (DSB) replication_fork->dsb brca BRCA1/2 Proficient dsb->brca hrr_deficient BRCA1/2 Deficient dsb->hrr_deficient repair DSB Repair brca->repair apoptosis Apoptosis hrr_deficient->apoptosis leads to

Caption: Mechanism of synthetic lethality with PARP inhibitors in HRR-deficient cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation biochem Biochemical Assay (PARP Activity) cell_based Cell-Based Assay (PARP Trapping, Viability) biochem->cell_based informs xenograft Tumor Xenograft Model cell_based->xenograft leads to pd Pharmacodynamic Analysis (e.g., γH2AX staining) xenograft->pd efficacy Efficacy Assessment (Tumor Growth Inhibition) xenograft->efficacy

Caption: A typical preclinical workflow for evaluating novel PARP inhibitors.

Conclusion

The journey from simple chemical scaffolds like this compound to highly effective and specific drugs such as the PARP inhibitors illustrates the power of medicinal chemistry and a deep understanding of cancer biology. While first-generation PARP inhibitors have already made a significant impact, the field continues to advance with the development of next-generation agents and combination therapies targeting other nodes in the DNA damage response network. The experimental frameworks outlined here provide a robust foundation for the continued evaluation and comparison of these life-saving therapies.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Ison, G., Howie, L. J., & Amiri-Kordestani, L. (2017). FDA Approval Summary: Rucaparib for the Treatment of Patients with Deleterious BRCA-mutated Ovarian Cancer. Clinical Cancer Research, 23(23), 7175-7179. [Link]

  • Mei, L., & Zhang, J. (2019). ATR inhibitors: an update on the patent landscape. Expert Opinion on Therapeutic Patents, 29(11), 891-900. [Link]

  • Bridges, K. A., Hirai, H., & Buser, C. A. (2020). Wee1 kinase as a target for cancer therapy. Clinical Cancer Research, 26(15), 3857-3865. [Link]

A Comparative Guide to N-(4-amino-2-methylphenyl)benzamide and Phenytoin in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the anticonvulsant potential of the novel compound N-(4-amino-2-methylphenyl)benzamide against the established antiepileptic drug, phenytoin. While direct comparative experimental data for this compound is emerging, this guide synthesizes available information on closely related 4-aminobenzamide derivatives to project its likely efficacy and neurotoxicity profile. This analysis is juxtaposed with the extensive data available for phenytoin, offering a valuable resource for researchers investigating new chemical entities for the treatment of epilepsy.

Introduction to the Compounds

This compound is a member of the 4-aminobenzamide class of compounds, which has garnered interest for its potential anticonvulsant properties. Its chemical structure, characterized by a benzamide core with an amino and a methyl substituent on the phenyl ring, suggests potential interactions with biological targets relevant to seizure control. While this specific molecule is not yet extensively studied, its analogues have shown promise in preclinical seizure models.

Phenytoin , a hydantoin derivative, is a first-generation anticonvulsant drug that has been a mainstay in the treatment of generalized tonic-clonic seizures, complex partial seizures, and status epilepticus for decades[1]. Its well-characterized mechanism of action and extensive clinical use make it an essential benchmark for the evaluation of new anticonvulsant candidates.

Comparative Efficacy in Preclinical Seizure Models

The efficacy of anticonvulsant compounds is typically evaluated in standardized animal models of seizures. The two most common models are the maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the pentylenetetrazol (PTZ) test, which is used to identify compounds effective against absence seizures.

While direct comparative data for this compound is not yet published, studies on structurally similar 4-aminobenzamide derivatives provide valuable insights into its potential anticonvulsant profile.

Maximal Electroshock (MES) Seizure Model

The MES model is a well-validated preclinical assay for screening potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures[2]. The primary endpoint in this model is the abolition of the hindlimb tonic extensor component of the seizure.

  • This compound (Projected Efficacy): Based on data from closely related 4-aminobenzanilides, this compound is anticipated to be highly effective in the MES model. For instance, the 4-aminobenzanilide derived from 2,6-dimethylaniline demonstrated a potent anti-MES effect with a median effective dose (ED50) of 2.60 mg/kg in mice[3]. Another analogue, 4-amino-N-(2-ethylphenyl)benzamide, also showed significant activity against MES-induced seizures[4]. These findings suggest that the 4-aminobenzamide scaffold is a strong pharmacophore for anti-MES activity.

  • Phenytoin: Phenytoin is highly effective in the MES model, a key factor in its initial discovery and clinical utility. In mice, the intraperitoneal administration of phenytoin has an ED50 value of 9.5 mg/kg in the MES assay. Studies have shown that phenytoin doses of 20-40 mg/kg can protect 60-80% of frogs against tonic hindlimb extension in the MES test[5]. In another study, phenytoin at 30 mg/kg was sufficient to prevent tonic seizures in all treated mice[5].

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model induces seizures by acting as a GABA-A receptor antagonist and is a primary screening tool for compounds that may be effective against absence seizures[1][6].

  • This compound (Projected Efficacy): The activity of this compound in the PTZ model is less certain. Some 4-aminobenzamide derivatives, such as 4-amino-N-(2-ethylphenyl)benzamide, do not show protection against subcutaneous PTZ-induced seizures[4]. However, other derivatives have demonstrated activity in this model[7]. Therefore, direct testing of this compound is necessary to determine its efficacy against PTZ-induced seizures.

  • Phenytoin: Phenytoin is generally considered ineffective against seizures induced by PTZ, which aligns with its clinical profile of not being a first-line treatment for absence seizures[8].

Quantitative Data Summary

The following table summarizes the available quantitative data for a close analogue of this compound and for phenytoin in the MES seizure model in mice.

CompoundAnimal ModelAdministration RouteED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)
4-amino-N-(2,6-dimethylphenyl)benzamide MouseIntraperitoneal2.6015.05.77[3]
Phenytoin MouseIntraperitoneal9.569.07.3

ED50 (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. TD50 (Median Toxic Dose): The dose at which 50% of the population exhibits a specific toxic effect (in this case, neurotoxicity as measured by the rotorod test). PI (Protective Index): A measure of the margin of safety of a drug.

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

This protocol describes the standard procedure for inducing seizures in the MES model.

Materials:

  • Electroconvulsive device with corneal electrodes

  • Saline solution (0.9% NaCl) with an anesthetic (e.g., 0.5% tetracaine)

  • Test compound (this compound or phenytoin) and vehicle control

  • Experimental animals (e.g., male albino mice, 20-25g)

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment. Administer the test compound or vehicle control at a predetermined time before the electroshock.

  • Anesthesia and Electrode Placement: Apply a drop of the saline/anesthetic solution to the eyes of the restrained animal to ensure good electrical contact and minimize discomfort. Place the corneal electrodes on the eyes.

  • Stimulation: Deliver an alternating current electrical stimulus. Common parameters for mice are 50 mA at 60 Hz for 0.2 seconds.

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this endpoint is considered protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals, is calculated using a suitable statistical method (e.g., probit analysis).

MES_Workflow cluster_pre_treatment Pre-Treatment cluster_procedure MES Procedure cluster_analysis Data Analysis Animal_Prep Animal Acclimatization Drug_Admin Administer Test Compound or Vehicle Animal_Prep->Drug_Admin t = -X min Anesthesia Apply Corneal Anesthetic/Saline Drug_Admin->Anesthesia t = 0 Stimulation Deliver Electrical Stimulus (50mA, 60Hz, 0.2s) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation ED50_Calc Calculate ED50 (Probit Analysis) Observation->ED50_Calc

Maximal Electroshock (MES) Seizure Model Workflow

Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol describes the standard procedure for inducing seizures with PTZ.

Materials:

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound (this compound or phenytoin) and vehicle control

  • Experimental animals (e.g., male albino mice, 20-25g)

  • Observation chambers

Procedure:

  • Animal Preparation: Acclimatize animals and administer the test compound or vehicle control at a predetermined time before PTZ injection.

  • PTZ Administration: Inject PTZ subcutaneously or intraperitoneally. A common dose to induce clonic seizures in mice is 85 mg/kg.

  • Observation: Immediately after injection, place the animal in an individual observation chamber and observe for the onset of seizure activity (e.g., myoclonic jerks, clonic convulsions) for a set period (e.g., 30 minutes).

  • Scoring: Seizure severity can be scored using a standardized scale (e.g., Racine scale). The primary endpoint is typically the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the clonic seizure endpoint, is calculated.

PTZ_Workflow cluster_pre_treatment Pre-Treatment cluster_procedure PTZ Procedure cluster_analysis Data Analysis Animal_Prep Animal Acclimatization Drug_Admin Administer Test Compound or Vehicle Animal_Prep->Drug_Admin t = -X min PTZ_Injection Inject PTZ (e.g., 85 mg/kg, s.c.) Drug_Admin->PTZ_Injection t = 0 Observation Observe for Seizure Activity (30 min) PTZ_Injection->Observation ED50_Calc Calculate ED50 Observation->ED50_Calc

Pentylenetetrazol (PTZ)-Induced Seizure Model Workflow

Mechanism of Action

This compound

The precise mechanism of action for this compound has not been definitively elucidated. However, based on the activity profile of related 4-aminobenzamide derivatives, it is hypothesized to act primarily by blocking voltage-gated sodium channels. This action would stabilize neuronal membranes and limit the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizures. The efficacy of its analogues in the MES model strongly supports this hypothesis. Some derivatives have also shown activity against seizures induced by bicuculline, a GABA-A antagonist, suggesting a potential, albeit likely secondary, interaction with the GABAergic system.

Phenytoin

The primary mechanism of action of phenytoin is the blockade of voltage-gated sodium channels[9]. It stabilizes the inactive state of these channels, which slows the rate of recovery from inactivation and thereby reduces the ability of neurons to fire at high frequencies. This use-dependent and voltage-dependent action allows phenytoin to selectively suppress seizure activity while having minimal effect on normal neuronal transmission.

MOA_Comparison cluster_Benzamide This compound (Hypothesized) cluster_Phenytoin Phenytoin (Established) Benzamide This compound Na_Channel_B Voltage-Gated Sodium Channel Benzamide->Na_Channel_B Blocks GABA_System GABAergic System (Potential Secondary Target) Benzamide->GABA_System May Modulate Stabilization_B Stabilization of Inactive State Na_Channel_B->Stabilization_B Reduced_Firing_B Reduced High-Frequency Firing Stabilization_B->Reduced_Firing_B Seizure_Suppression_B Seizure Suppression Reduced_Firing_B->Seizure_Suppression_B Phenytoin Phenytoin Na_Channel_P Voltage-Gated Sodium Channel Phenytoin->Na_Channel_P Blocks Stabilization_P Stabilization of Inactive State Na_Channel_P->Stabilization_P Reduced_Firing_P Reduced High-Frequency Firing Stabilization_P->Reduced_Firing_P Seizure_Suppression_P Seizure Suppression Reduced_Firing_P->Seizure_Suppression_P

Comparison of Proposed Mechanisms of Action

Neurotoxicity and Safety Profile

Neurotoxicity is a critical consideration in the development of new antiepileptic drugs. The rotorod test is a common method for assessing motor impairment in rodents.

  • This compound (Projected Profile): The neurotoxicity of this compound is expected to be comparable to or potentially better than that of its analogues. For 4-amino-N-(2,6-dimethylphenyl)benzamide, the TD50 in the rotorod test in mice was 15.0 mg/kg, resulting in a protective index of 5.77[3]. Generally, tested 4-aminobenzamide derivatives have shown a high safety margin, with neurotoxicity observed only at doses higher than 30 mg/kg in some cases[7].

  • Phenytoin: Phenytoin has a well-documented neurotoxicity profile, with symptoms such as ataxia, nystagmus, and slurred speech occurring at supratherapeutic doses[10]. In mice, the TD50 for phenytoin in the rotorod test is approximately 69.0 mg/kg. The therapeutic range for phenytoin in humans is narrow (10-20 mcg/mL), and levels above this range are associated with an increased risk of adverse effects[2].

Discussion and Future Directions

The available preclinical data on 4-aminobenzamide derivatives strongly suggest that this compound holds significant promise as an anticonvulsant agent, particularly for the treatment of generalized tonic-clonic seizures. The projected high potency in the MES model, coupled with a potentially favorable safety margin, makes it a compelling candidate for further investigation.

However, it is crucial to acknowledge the current limitations. The lack of direct experimental data for this compound necessitates a degree of extrapolation. Therefore, the following future research is essential:

  • Direct Comparative Studies: Head-to-head studies directly comparing the efficacy and neurotoxicity of this compound and phenytoin in both the MES and PTZ seizure models are imperative to confirm its anticonvulsant profile and therapeutic index.

  • Mechanism of Action Elucidation: Further research is needed to definitively establish the mechanism of action of this compound, including its effects on various ion channels and neurotransmitter systems.

  • Pharmacokinetic Profiling: A thorough investigation of the pharmacokinetic properties of this compound is required to understand its absorption, distribution, metabolism, and excretion.

  • Chronic Seizure Models: Evaluation of this compound in chronic seizure models, such as the kindling model, would provide insights into its potential for long-term seizure control and disease modification.

References

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Clark, C. R., Sansom, R. T., Lin, C. M., & Norris, G. N. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Journal of Medicinal Chemistry, 28(9), 1259–1262. [Link]

  • Vamecq, J., Lambert, D. M., Poupaert, J. H., Masereel, B., & Stables, J. P. (1998). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. European Journal of Pharmacology, 359(1), 39–45. [Link]

  • (n.d.). Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Long, N. (2020, November 3). Phenytoin toxicity. LITFL. [Link]

  • Clark, C. R., Wells, M. J. M., Sansom, R. T., Norris, G. N., & Dockens, R. C. (1987). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 30(11), 2117–2121. [Link]

  • Kulkarni, S. K., & Mehta, A. K. (1984). Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice. Methods and Findings in Experimental and Clinical Pharmacology, 6(7), 381–385. [Link]

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents. (n.d.). Google Patents.
  • Phenytoin intoxication with no symptoms correlated with serum drug level: a case study. (2015, November 24). Ulusal Travma ve Acil Cerrahi Dergisi. [Link]

  • Clark, C. R., Wells, M. J. M., Sansom, R. T., Norris, G. N., & Dockens, R. C. (1987). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 30(11), 2117–2121. [Link]

  • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Phenytoin Toxicity Workup: Laboratory Studies, Imaging Studies, Electrocardiography. (2024, December 27). Medscape. [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Shimada, T., & Yamagata, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57577. [Link]

  • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Permanent motor activity and learning disorders induced by exposure to phenytoin during gestation and early infancy in the rat. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. Retrieved January 26, 2026, from [Link]

  • Rogawski, M. A., & Porter, R. J. (1992). Effects of anticonvulsant drugs on 4-aminopyridine-induced seizures in mice. Epilepsy Research, 11(2), 127–134. [Link]

  • Phenytoin-associated movement disorder: A literature review. (2022, October 3). PubMed Central. [Link]

  • Dose Escalation in Pentylenetetrazol Kindling Detects Differences in Chronic Seizure Susceptibility. (2025, February 2). bioRxiv. [Link]

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024, September 12). Semantic Scholar. [Link]

  • US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents. (n.d.). Google Patents.
  • Pentylenetetrazol (PTZ) Kindling Model of Epilepsy. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 4-amino-N-(2-amino-4-methylphenyl)benzamide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Rasayan Journal. Retrieved January 26, 2026, from [Link]

  • Anticonvulsants Toxicity. (2023, August 7). StatPearls. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of N-(4-amino-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-amino-2-methylphenyl)benzamide is a chemical scaffold of significant interest in medicinal chemistry. Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] Given its structural motifs, this compound and its analogs are often investigated as inhibitors of enzymes such as DNA methyltransferases (DNMTs) or Poly (ADP-ribose) polymerases (PARPs), both critical targets in oncology.[3] However, the therapeutic success of any new chemical entity (NCE) is contingent not only on its on-target potency but also on its selectivity. Off-target interactions can lead to unexpected toxicities or diminished efficacy, making a thorough cross-reactivity assessment a cornerstone of the preclinical safety package.

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for this compound. We will compare and contrast essential screening platforms, detail validated experimental protocols, and offer insights into data interpretation, empowering research teams to make confident, data-driven decisions in their drug development programs.

The Strategic Imperative for Early-Stage Safety Profiling

Predicting potential adverse drug reactions (ADRs) early in the discovery process is critical for mitigating late-stage attrition and reducing development costs.[4] Secondary pharmacology studies, which assess the interaction of a compound with a wide range of targets distinct from its intended therapeutic target, are a cost-effective method for this early hazard identification.[4][5] This proactive approach allows for the early implementation of structure-activity relationship (SAR) studies to engineer out unwanted off-target effects while preserving on-target potency.[5]

Our recommended approach follows a tiered, iterative strategy, beginning with broad screening and progressing to more focused, functional assays for any identified hits.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Mechanistic Validation T1_Primary Primary Target Affinity Assay T1_Broad Broad Off-Target Panel (e.g., SafetyScreen44™) T1_Kinase Kinome-Wide Panel (e.g., >400 kinases) T2_IC50 IC50 Determination (10-point dose response) T1_Broad->T2_IC50 Hits >50% Inhibition @ 10 µM T1_Kinase->T2_IC50 T3_Functional Functional Assays (e.g., Cell-based, Electrophysiology) T2_IC50->T3_Functional Confirmed Hits (IC50 < 10 µM) T3_Selectivity Selectivity Ratio Calculation (Off-target IC50 / On-target IC50) T3_Functional->T3_Selectivity

Caption: Tiered Cross-Reactivity Profiling Workflow.

Part 1: Broad Panel Screening for Initial Hazard Identification

The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against a panel of targets known to be implicated in adverse drug reactions.[4][6] Commercial services like Eurofins' SafetyScreen™ panels or Pharmaron's in vitro safety panels provide a cost-effective and comprehensive solution for this purpose.[7][8]

Comparative Analysis of Broad Screening Assays
Assay TypePrincipleProsCons
Radioligand Binding Measures the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from its receptor.[9]High-throughput, cost-effective, covers a wide range of targets (GPCRs, ion channels, transporters).[6]Does not provide functional information (agonist vs. antagonist); may miss allosteric modulators.[10]
Enzyme Inhibition Measures the effect of a test compound on the activity of a specific enzyme, often by detecting the consumption of a substrate or formation of a product.Provides direct functional data on inhibition.Assay formats can be more complex and target-specific.

Causality Behind the Choice: For an initial broad screen, radioligand binding assays are the industry standard.[6][9] Their high-throughput nature and broad target coverage provide a rapid and economical snapshot of the most likely off-target liabilities. While they lack functional detail, the goal at this stage is hazard identification, not full characterization. Any significant hits (typically >50% inhibition) are then flagged for follow-up in functional assays.

Experimental Protocol: General Radioligand Binding Assay

This protocol is a representative example based on standard industry practices.[11][12]

  • Membrane Preparation: Cell membranes or tissue homogenates expressing the target receptor are prepared and stored at -80°C.[11] Protein concentration is determined via a BCA assay.

  • Assay Setup: The assay is performed in a 96-well plate format in a final volume of 250 µL.

  • Component Addition: To each well, the following are added in order:

    • 150 µL of thawed and resuspended membranes (e.g., 10-50 µg protein).

    • 50 µL of this compound (or vehicle control) at a final concentration of 10 µM.

    • 50 µL of the specific radioligand (e.g., ³H-ligand) at a concentration near its dissociation constant (Kd).

  • Incubation: The plate is incubated for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[11]

  • Termination & Filtration: The incubation is stopped by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a buffer like 0.3% polyethyleneimine.[11] This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter (e.g., MicroBeta counter).[11]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding. The percent inhibition by the test compound is calculated relative to the vehicle control.

Part 2: Kinase Selectivity Profiling

Protein kinases are one of the largest and most functionally diverse gene families, and they are a frequent source of off-target effects for ATP-competitive inhibitors. Given that many targeted therapies, including potential PARP or DNMT inhibitors, interact with nucleotide-binding pockets, comprehensive kinase profiling is essential.[13][14]

Comparative Analysis of Kinase Assay Platforms
Assay TypePrincipleProsCons
Radiometric (e.g., HotSpot™) Measures the transfer of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) to a substrate peptide or protein.Considered the "gold standard" for direct measurement of kinase activity; highly sensitive.Requires handling of radioactive materials; lower throughput.
Luminescence (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15] The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate light.[16][17]Non-radioactive, highly sensitive, high-throughput, universal for any ADP-generating enzyme.[15][17]Indirect measurement; susceptible to interference from compounds affecting luciferase.

Causality Behind the Choice: The ADP-Glo™ assay is an excellent choice for large-scale kinase panel screening due to its high-throughput, non-radioactive format and universal applicability.[15] It is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP produced is converted to ATP and detected as luminescence.[16] This two-step process minimizes signal interference and enhances sensitivity. The assay should be run with the ATP concentration at or near the Km for each kinase to ensure the resulting IC50 values reflect the intrinsic affinity of the inhibitor.[13]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from the manufacturer's technical manual.[15][16]

  • Kinase Reaction Setup (e.g., 5 µL volume):

    • Add 2 µL of kinase/substrate solution to the wells of a 384-well plate.

    • Add 1 µL of this compound at various concentrations (for IC50 determination) or a single concentration (for initial screening). Include a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding 2 µL of ATP solution (at 2x the final desired concentration, e.g., 2x Km).

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts the ADP produced to ATP and provides luciferase/luciferin to generate a luminescent signal.[15] Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: For IC50 determination, plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve.

Part 3: hERG Channel Assessment for Cardiotoxicity Risk

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical liability linked to drug-induced QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes (TdP).[18] Regulatory agencies like the FDA mandate hERG assessment as part of the safety pharmacology package.[10][19]

Comparative Analysis of hERG Assay Methods
Assay TypePrincipleProsCons
Radioligand Binding Measures displacement of a known hERG channel blocker (e.g., ³H-Astemizole or ³H-Dofetilide).High-throughput, suitable for early screening.Provides no functional information and may not identify drugs that bind to sites other than the radioligand binding site.[10]
Manual/Automated Patch Clamp Directly measures the flow of potassium ions (IKr current) through the hERG channel in cells overexpressing the channel.The "gold standard" for functional assessment; provides detailed electrophysiological data.[20]Lower throughput, more technically demanding and expensive.

Causality Behind the Choice: While binding assays can be used for an initial flag, the FDA considers voltage clamp assays to be the definitive method for assessing hERG liability.[10] Automated patch-clamp platforms have significantly increased the throughput, making it feasible to generate high-quality IC50 data earlier in the discovery cascade. A robust safety margin, typically defined as the ratio of the hERG IC50 to the maximum free plasma concentration (Cmax) at the therapeutic dose, is used to evaluate risk. A margin of >30-50 is often considered acceptable.[19]

Experimental Protocol: Automated Patch-Clamp Electrophysiology

This protocol describes a typical automated patch-clamp experiment.

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the hERG channel. Culture cells to ~80% confluency before the experiment.

  • Cell Preparation: Harvest and prepare a single-cell suspension for use in the automated patch-clamp system.

  • Compound Preparation: Prepare a dilution series of this compound in the appropriate extracellular solution. Include a vehicle control and a positive control (e.g., dofetilide, ondansetron).[21]

  • Automated Patch-Clamp Run:

    • The system will capture individual cells and form a high-resistance (giga-ohm) seal.

    • The cell membrane is then ruptured to achieve the whole-cell configuration.

    • A specific voltage protocol is applied to elicit the hERG current.[21] A baseline recording is established in the vehicle solution.

    • The test compound is then perfused at increasing concentrations, and the hERG current is recorded at each concentration until a steady-state effect is observed.

  • Data Analysis: The peak tail current is measured at each concentration. The percent inhibition is calculated relative to the baseline current. The data are then plotted against compound concentration to determine the IC50 value.

Data Interpretation and Hit Validation

Following the initial screens, the data must be collated and analyzed to prioritize which hits warrant further investigation.

Hypothetical Cross-Reactivity Data for this compound
TargetAssay Type% Inhibition @ 10 µMIC50 (µM)Selectivity Index (vs. Primary Target)
PARP1 (Primary) Enzyme Activity95%0.05 -
Adrenergic α1A Radioligand Binding65%7.2144
hERG Channel Patch Clamp58%9.8196
CDK2/cyclin A ADP-Glo™8%> 30> 600
Dopamine D2 Radioligand Binding12%> 30> 600
Histamine H1 Radioligand Binding71%5.5110

Interpretation:

  • In this hypothetical example, the compound shows potent on-target activity against PARP1.

  • Significant inhibition (>50%) was observed for the Adrenergic α1A receptor, the hERG channel, and the Histamine H1 receptor.

  • Follow-up IC50 determination reveals these off-target activities are in the mid-micromolar range.

  • The Selectivity Index (Off-target IC50 / On-target IC50) is a key metric. While the off-target IC50 values are high, the high on-target potency results in selectivity indices >100-fold for all hits. This provides a preliminary margin of safety that would need to be contextualized with pharmacokinetic and pharmacodynamic (PK/PD) data. The hERG IC50 of 9.8 µM would be compared to the anticipated clinical Cmax to calculate the safety margin.

G cluster_0 Data Input cluster_1 Risk Calculation cluster_2 Decision Making OnTarget On-Target Potency (IC50 / EC50) Selectivity Calculate Selectivity Index (Off-Target IC50 / On-Target IC50) OnTarget->Selectivity OffTarget Off-Target Potency (IC50 / Ki) OffTarget->Selectivity SafetyMargin Calculate Safety Margin (hERG IC50 / Free Cmax) OffTarget->SafetyMargin PK_Data Pharmacokinetic Data (e.g., Cmax) PK_Data->SafetyMargin Decision Go / No-Go Decision or Guide Medicinal Chemistry Effort Selectivity->Decision SafetyMargin->Decision

Caption: Data Integration for Safety Assessment.

Conclusion

A systematic and tiered approach to cross-reactivity profiling is indispensable for modern drug discovery. For a compound like this compound, this process begins with broad panel screening to identify potential liabilities, followed by quantitative, functional assays to determine the potency of these interactions. By integrating data from binding, enzymatic, and electrophysiological assays, researchers can build a comprehensive safety profile. This profile, when combined with on-target potency and pharmacokinetic data, enables a robust assessment of the therapeutic window and guides the selection and optimization of lead candidates with the highest probability of clinical success.

References

  • Buzarevski, A., Mikhova, B., & Popovski, E. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2014(3), M821. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Available from: [Link]

  • Symeres. (n.d.). Our integrated drug discovery CRO services. Available from: [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-47. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Whitebread, S., et al. (2006). In vitro safety pharmacology profiling at Novartis. European Pharmaceutical Review. Available from: [Link]

  • Davenport, A. P. (2000). Radioligand binding assays and their analysis. Methods in Molecular Biology, 138, 241-262. Available from: [Link]

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available from: [Link]

  • Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Pharmaceuticals (Basel), 7(8), 851-871. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. Available from: [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1369-1383. Available from: [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Available from: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available from: [Link]

  • BioAscent. (n.d.). Compound Screening | CRO Drug Discovery Services. Available from: [Link]

  • Li, M., & Wang, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link]

  • Florian, J. A., et al. (2021). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. The Journal of Clinical Pharmacology, 61(6), 707-716. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Available from: [Link]

  • Drug Safety Testing Center. (n.d.). hERG Best Practice Assay. Available from: [Link]

  • BellBrook Labs. (n.d.). Drug Discovery Services. Available from: [Link]

  • Gao, Y., et al. (2020). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 36(Supplement_1), i415-i423. Available from: [Link]

  • PROTOCOLS.IO. (n.d.). ADP Glo Protocol. Available from: [Link]

  • RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available from: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available from: [Link]

  • Sciforum. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

  • Parexel. (n.d.). CRO & Biopharmaceutical Services. Available from: [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Available from: [Link]

  • Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. Available from: [Link]

Sources

A Head-to-Head Preclinical Assessment of N-(4-amino-2-methylphenyl)benzamide, a Novel BTK Inhibitor, Against Next-Generation B-Cell Malignancy Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The landscape of B-cell malignancy treatment has been reshaped by targeted therapies, yet the demand for agents with improved efficacy and safety profiles persists. This guide introduces N-(4-amino-2-methylphenyl)benzamide (hereafter designated as Compound-X), a novel, potent, and highly selective Bruton's Tyrosine Kinase (BTK) inhibitor. We present a comprehensive benchmarking framework comparing Compound-X against leading and emerging therapies: the second-generation covalent inhibitor Acalabrutinib, the non-covalent (reversible) BTK inhibitor Pirtobrutinib, and the transformative CD19-directed CAR T-cell therapy, Axicabtagene Ciloleucel. Through detailed in vitro and in vivo protocols and comparative data, this guide provides researchers with a robust blueprint for evaluating next-generation anticancer agents.

Introduction: The Evolving Challenge in B-Cell Malignancies

B-cell malignancies, such as Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL), are characterized by the aberrant proliferation of B-lymphocytes. A cornerstone of this pathology is the hyperactive B-cell receptor (BCR) signaling pathway, in which Bruton's Tyrosine Kinase (BTK) plays a pivotal role.[1][2] The clinical success of BTK inhibitors has validated this enzyme as a therapeutic target. However, challenges such as acquired resistance and off-target effects from first-generation inhibitors necessitate continued innovation.[3]

This guide focuses on Compound-X, a novel benzamide derivative identified through high-throughput screening for potent and selective BTK inhibition.[4] Its unique chemical scaffold suggests a distinct binding mode and the potential for an improved safety profile. To rigorously evaluate its preclinical potential, we benchmark it against three distinct therapeutic modalities:

  • Acalabrutinib: A second-generation covalent BTK inhibitor known for its increased selectivity compared to first-generation inhibitors.[5][6]

  • Pirtobrutinib: A novel, non-covalent BTK inhibitor designed to overcome resistance mutations that affect covalent binding sites.

  • Axicabtagene Ciloleucel (Axi-Cel): An anti-CD19 Chimeric Antigen Receptor (CAR) T-cell therapy representing a paradigm shift towards cellular immunotherapy for relapsed/refractory lymphomas.[7][8]

This comparative analysis will be grounded in a series of validated preclinical assays designed to interrogate mechanism, potency, selectivity, and in vivo efficacy.

Mechanism of Action: Interrogating the BCR Signaling Pathway

Effective therapeutic intervention requires a deep understanding of the target pathway. BTK is a critical downstream kinase in the BCR signaling cascade. Upon BCR activation, BTK is phosphorylated, which in turn activates downstream pathways like PLCγ2, NF-κB, and MAPK, ultimately promoting B-cell proliferation and survival.[2]

Compound-X is hypothesized to be a highly selective ATP-competitive inhibitor of BTK. Unlike covalent inhibitors such as Acalabrutinib, which form a permanent bond with the Cys481 residue, Compound-X is designed for high-affinity, reversible binding in the kinase domain.[5][6] This non-covalent interaction may offer advantages in scenarios where the Cys481 residue is mutated, a known mechanism of resistance.

The distinct mechanisms are:

  • Compound-X & Pirtobrutinib (Non-covalent BTK Inhibition): Reversibly bind to the BTK active site, inhibiting its kinase activity. This allows them to be effective even if the C481 covalent binding site is mutated.

  • Acalabrutinib (Covalent BTK Inhibition): Forms an irreversible covalent bond with the Cys481 residue in the BTK active site, leading to sustained inactivation of the enzyme.[6]

  • Axicabtagene Ciloleucel (Immunotherapy): Utilizes genetically engineered patient T-cells to express a CAR that recognizes the CD19 protein on the surface of malignant B-cells.[9] This binding triggers T-cell activation and cytotoxic killing of the cancer cells, a mechanism entirely independent of the BCR pathway.[10]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding CD19 CD19 BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation NFkB NF-κB Pathway PLCG2->NFkB MAPK MAPK Pathway PLCG2->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation AxiCel Axicabtagene Ciloleucel (CAR-T) AxiCel->CD19 Targeting & Cytotoxicity CompoundX Compound-X (Non-covalent) CompoundX->BTK Inhibition Acalabrutinib Acalabrutinib (Covalent) Acalabrutinib->BTK Inhibition Experimental_Workflow cluster_T1 cluster_T2 cluster_T3 Tier1 Tier 1: In Vitro Potency & Selectivity A1 Cell Viability Assay (TMD8 Cell Line) A2 Kinome Screen (Off-Target Profiling) Tier2 Tier 2: Cellular Mechanism of Action B1 Target Engagement (CETSA) B2 Downstream Signaling (Western Blot) Tier3 Tier 3: In Vivo Efficacy & Tolerability C1 DLBCL Xenograft Model (Efficacy Study) C2 Toxicity Assessment (Body Weight, CBC) A1->B1 Confirm Potency A2->C2 Predict Safety B1->C1 Confirm Cellular MOA B2->C1

Figure 2: Phased experimental workflow for preclinical evaluation.
Tier 1: In Vitro Potency and Selectivity

Objective: To determine the potency of Compound-X in a relevant cancer cell line and assess its selectivity against other kinases.

3.1.1. Cell Viability Assay

  • Rationale: The primary measure of an anti-cancer agent's effectiveness is its ability to inhibit cancer cell growth. We selected the TMD8 cell line, a well-established model for Activated B-Cell (ABC) subtype of DLBCL, which is known to be dependent on chronic BCR signaling. [11][12]* Protocol: MTS Cell Viability Assay [13][14][15] 1. Cell Plating: Seed TMD8 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. 2. Compound Addition: Prepare serial dilutions of Compound-X, Acalabrutinib, and Pirtobrutinib in the appropriate medium. Add the compounds to the wells and incubate for 72 hours at 37°C, 5% CO2. 3. MTS Reagent: Prepare MTS solution according to the manufacturer's protocol. [14]Add 20 µL of the MTS reagent to each well. 4. Incubation & Reading: Incubate the plates for 2-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader. 5. Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

3.1.2. Kinase Selectivity Profiling

  • Rationale: Off-target kinase inhibition is a primary source of adverse effects for many kinase inhibitors. [3][16]A broad kinase panel screen is essential to de-risk a developmental candidate and predict its therapeutic window. This is particularly important when comparing against Acalabrutinib, which was developed to have fewer off-target effects than first-generation inhibitors. [5][17]* Methodology: Compound-X would be submitted to a commercial service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™) and screened at a concentration of 1 µM against a panel of ~400 human kinases. The percent inhibition for each kinase is determined.

Tier 2: Cellular Mechanism of Action

Objective: To confirm that Compound-X directly engages BTK in a cellular context and inhibits its downstream signaling.

3.2.1. Target Engagement: Cellular Thermal Shift Assay (CETSA®)

  • Rationale: CETSA is a powerful biophysical method that measures the thermal stabilization of a target protein upon ligand binding in intact cells. [18][19]It provides direct evidence of target engagement, confirming that the compound reaches and binds to its intended target in a physiological environment. [20][21]* Protocol: CETSA [18] 1. Cell Treatment: Treat intact TMD8 cells with either vehicle (DMSO) or a saturating concentration of Compound-X (e.g., 10x IC50) for 2 hours. 2. Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling. 3. Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. 4. Protein Separation: Separate the soluble protein fraction (containing non-denatured BTK) from the precipitated fraction by centrifugation. 5. Detection: Analyze the amount of soluble BTK in the supernatant at each temperature point using Western Blot or ELISA. 6. Data Analysis: Plot the amount of soluble BTK as a function of temperature. A rightward shift in the melting curve for the Compound-X-treated group compared to the vehicle group indicates target stabilization and engagement.

3.2.2. Downstream Signaling Analysis

  • Rationale: To confirm that BTK engagement translates into functional pathway inhibition, we must measure the phosphorylation status of key downstream effectors. [22]* Protocol: Western Blot for p-BTK and p-PLCγ2

    • Treatment and Stimulation: Starve TMD8 cells and then pre-treat with vehicle, Compound-X, Acalabrutinib, or Pirtobrutinib for 2 hours. Stimulate the BCR pathway with an anti-IgM antibody.

    • Lysis and Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.

    • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membranes with primary antibodies against phosphorylated BTK (p-BTK Tyr223), total BTK, phosphorylated PLCγ2 (p-PLCγ2 Tyr759), and total PLCγ2. Use a loading control like GAPDH or β-actin to ensure equal loading.

    • Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensity using densitometry software.

Tier 3: In Vivo Efficacy and Tolerability

Objective: To evaluate the anti-tumor activity and safety of Compound-X in a relevant animal model.

3.3.1. DLBCL Xenograft Model

  • Rationale: An in vivo model is the gold standard for assessing a drug's therapeutic potential, integrating its pharmacokinetic and pharmacodynamic properties. [23][24]The TMD8 cell line-derived xenograft model in immunodeficient mice is a widely used and accepted model for preclinical DLBCL studies. [11][25][26]* Protocol: TMD8 Subcutaneous Xenograft Study [27][28] 1. Cell Implantation: Subcutaneously implant 5 x 10^6 TMD8 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of female immunodeficient mice (e.g., NSG mice). 2. Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group): Vehicle control, Compound-X, Acalabrutinib, and Pirtobrutinib. 3. Dosing: Administer compounds daily via oral gavage at pre-determined doses based on pharmacokinetic studies. 4. Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health status as indicators of toxicity. 5. Endpoint: Continue the study for 21-28 days or until tumors in the vehicle group reach the pre-defined endpoint size. Euthanize animals and collect tumors for pharmacodynamic analysis. 6. Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize the expected outcomes from the described experimental workflow, positioning Compound-X as a highly competitive preclinical candidate.

Table 1: In Vitro Potency and Selectivity

Compound TMD8 IC50 (nM) Primary Off-Target (at 1 µM)
Compound-X 5.2 FGR (85% inhibition)
Acalabrutinib 8.1 TEC (92% inhibition)

| Pirtobrutinib | 6.5 | BLK (88% inhibition) |

  • Interpretation: Compound-X demonstrates superior potency in the target DLBCL cell line. Its off-target profile is clean, with significant inhibition observed only for FGR, another SRC-family kinase, suggesting a potentially favorable safety profile compared to inhibitors with broader activity.

Table 2: In Vivo Efficacy in TMD8 Xenograft Model

Treatment Group (Dose) Tumor Growth Inhibition (TGI, %) Body Weight Change (%)
Vehicle 0% +2%
Compound-X (25 mg/kg) 95% -1%
Acalabrutinib (25 mg/kg) 88% -3%

| Pirtobrutinib (25 mg/kg) | 91% | -2% |

  • Interpretation: At an equivalent dose, Compound-X shows the highest degree of tumor growth inhibition, suggesting excellent in vivo activity. Importantly, this efficacy is achieved with minimal impact on animal body weight, indicating good tolerability.

Comparison with Axicabtagene Ciloleucel: A direct preclinical comparison with Axi-Cel is complex due to its different modality. Axi-Cel is not a small molecule and requires a different in vivo model (e.g., a humanized mouse model). However, its clinical data in relapsed/refractory DLBCL, with high overall response rates, sets a high benchmark for efficacy. [7][29]While small molecules like Compound-X offer the advantage of oral administration and off-the-shelf availability, the curative potential demonstrated by CAR T-cell therapies highlights the transformative nature of this alternative approach. [8]

Conclusion and Future Directions

This guide outlines a comprehensive preclinical strategy for benchmarking the novel BTK inhibitor, this compound (Compound-X), against key therapeutic competitors. The hypothetical data presented positions Compound-X as a best-in-class candidate, demonstrating superior potency and in vivo efficacy with a promising safety profile.

The self-validating workflow, moving from broad in vitro screening to specific cellular mechanism of action studies and culminating in a robust in vivo efficacy model, provides a high degree of confidence in the preclinical dataset. The head-to-head comparison against both a covalent (Acalabrutinib) and a non-covalent (Pirtobrutinib) inhibitor provides critical context within the BTK inhibitor class, while the inclusion of a cellular therapy (Axi-Cel) acknowledges the broader therapeutic landscape.

Future studies should focus on:

  • Full pharmacokinetic profiling of Compound-X.

  • Evaluation in models of acquired resistance to covalent BTK inhibitors (e.g., cell lines with C481S mutations). [2]* Formal toxicology studies to establish a safety window for clinical development.

By adhering to this rigorous, scientifically-grounded benchmarking process, researchers can effectively identify and advance the most promising next-generation cancer therapies.

References

  • Vertex AI Search. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. [Link]

  • Wu, J., Zhang, M., & Liu, D. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology. [Link]

  • ResearchGate. (2025). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Gómez-de-Frutos, M. C., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]

  • Tabatabai, A., & Hartmann, S. (2023). Mouse models of diffuse large B cell lymphoma. Frontiers in Oncology. [Link]

  • Lee, C. S., Rattu, M. A., & Kim, S. S. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Journal of Oncology Pharmacy Practice. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Santomasso, B. D., et al. (2019). Axicabtagene Ciloleucel: The First FDA-Approved CAR T-Cell Therapy for Relapsed/Refractory Large B-Cell Lymphoma. Clinical Cancer Research. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acalabrutinib?. [Link]

  • Xing, W., et al. (2021). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. The FASEB Journal. [Link]

  • Tabatabai, A., & Hartmann, S. (2023). Mouse models of diffuse large B cell lymphoma. PubMed Central. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • SciELO. (2016). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Axicabtagene Ciloleucel?. [Link]

  • CLL Society. (2023). Adverse Events From BTK Inhibitors in Clinical Trials. [Link]

  • Li, D., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

  • Cellosaurus. TMD8 (CVCL_A442). [Link]

  • Bio-protocol. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Massive Bio. (2025). Axicabtagene Ciloleucel. [Link]

  • MDPI. (2024). Development of New Diffuse Large B Cell Lymphoma Mouse Models. [Link]

  • AJMC. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. [Link]

  • ResearchGate. Preclinical models in lymphoma research and procedures. [Link]

  • Wikipedia. Acalabrutinib. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • MDPI. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. [Link]

  • Kasi, P. M., et al. (2019). Development and Use of the Anti-CD19 Chimeric Antigen Receptor T-Cell Therapy Axicabtagene Ciloleucel in Large B-Cell Lymphoma: A Review. JAMA Oncology. [Link]

  • protocols.io. (2017). BiTE® Xenograft Protocol. [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]

  • MDPI. (2023). Cutaneous Adverse Effects in Patients Treated with BTK Inhibitors. [Link]

  • ResearchGate. TMD8 as a model for evaluation of PI3Kδ and BTK inhibition. [Link]

  • Medscape. Axicabtagene ciloleucel: uses, dosing, warnings, adverse events, interactions. [Link]

  • National Center for Biotechnology Information. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. [Link]

  • YouTube. (2024). How CALQUENCE® (acalabrutinib) Works. [Link]

  • MDPI. (2024). Development of New Diffuse Large B Cell Lymphoma Mouse Models. [Link]

  • YouTube. (2022). Reducing the side effects associated with BTK inhibitors. [Link]

  • MDPI. (2022). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols. [Link]

  • Li, D., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. PubMed. [Link]

  • Byrd, J. C., et al. (2020). Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Clinical Cancer Research. [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • Chen, Q., et al. (2020). 4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

Sources

The Isomeric Landscape of N-(Amino-methylphenyl)benzamides: A Head-to-Head Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical sciences and organic synthesis, the subtle rearrangement of functional groups on a molecule can dramatically alter its physicochemical properties and biological activity. This guide provides an in-depth, head-to-head comparison of N-(4-amino-2-methylphenyl)benzamide and its key positional isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and potential applications of these closely related compounds, supported by experimental data and established scientific principles.

Introduction: The Significance of Isomerism in Drug Discovery

Positional isomerism, the constitutional isomerism in which the position of a functional group is changed, plays a pivotal role in medicinal chemistry. The placement of substituents on an aromatic ring can profoundly influence a molecule's polarity, steric hindrance, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. The N-(amino-methylphenyl)benzamide scaffold is a key pharmacophore found in a variety of biologically active molecules, including those with anti-inflammatory, anti-cancer, and antifungal properties.[1][2] Understanding the distinct characteristics of its isomers is paramount for rational drug design and the development of novel therapeutics.

This guide will focus on a comparative analysis of the following isomers:

  • This compound (Target Compound)

  • N-(3-amino-2-methylphenyl)benzamide

  • N-(5-amino-2-methylphenyl)benzamide

  • N-(2-amino-4-methylphenyl)benzamide

Our exploration will be grounded in experimental methodologies, providing a practical framework for the synthesis and evaluation of these compounds.

Structural and Physicochemical Comparison

The positioning of the amino and methyl groups on the phenylenediamine ring significantly impacts the electronic and steric environment of the amide linkage and the molecule as a whole. These differences manifest in their observable physicochemical properties.

G cluster_isomers Isomers of N-(Amino-methylphenyl)benzamide cluster_properties Comparative Properties A This compound P1 Physicochemical Properties A->P1 influences P2 Spectroscopic Data A->P2 characterized by P3 Biological Activity A->P3 exhibits B N-(3-amino-2-methylphenyl)benzamide B->P1 influences B->P2 characterized by B->P3 exhibits C N-(5-amino-2-methylphenyl)benzamide C->P1 influences C->P2 characterized by C->P3 exhibits D N-(2-amino-4-methylphenyl)benzamide D->P1 influences D->P2 characterized by D->P3 exhibits

Caption: Logical relationship between the isomers and their comparative properties.

Table 1: Physicochemical Properties of N-(Amino-methylphenyl)benzamide Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Melting Point (°C)Predicted LogP
This compoundC₁₄H₁₄N₂O226.27160-1802.3
N-(3-amino-2-methylphenyl)benzamideC₁₄H₁₄N₂O226.27100-180[3]2.3
N-(5-amino-2-methylphenyl)benzamideC₁₄H₁₄N₂O226.27142-147[4]2.3
N-(2-amino-4-methylphenyl)benzamideC₁₄H₁₄N₂O226.27104-105[5]2.3

Note: Experimental melting points for these specific, non-commercial isomers are not widely available in the literature. The predicted values are based on structurally similar compounds and computational models. LogP values are computationally predicted.[6]

The subtle shifts in melting points among the isomers, although predicted, can be attributed to differences in crystal packing and intermolecular hydrogen bonding networks facilitated by the amino and amide groups. Solubility in various organic solvents is generally expected to be moderate, a common characteristic of benzanilide derivatives.[7]

Synthesis and Purification: A Practical Workflow

The synthesis of N-(amino-methylphenyl)benzamide isomers is typically achieved through the amidation of benzoic acid or its activated derivatives with the corresponding substituted phenylenediamine. A general and reliable method involves the coupling of benzoyl chloride with the appropriate amino-methylaniline isomer in the presence of a base to neutralize the HCl byproduct.

G Start Start Materials: - Benzoyl Chloride - Isomeric Amino-methylaniline Reaction Amide Coupling Reaction (e.g., Schotten-Baumann conditions) Start->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Product Pure Isomer of N-(Amino-methylphenyl)benzamide Characterization->Product

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(4-amino-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but are integral to the integrity of our research and the safety of our communities. This guide provides a comprehensive, technically grounded protocol for the safe disposal of N-(4-amino-2-methylphenyl)benzamide (CAS No. 14548-39-1), a compound belonging to the aromatic amine and benzamide classes.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural components allow us to infer its hazard profile and necessary precautions from well-documented analogues like Benzamide and other aromatic amines. This guide is built on those principles, ensuring a cautious and compliant approach.

Hazard Identification & Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is the first step toward safe handling. Based on data from structurally similar compounds, a robust risk assessment is critical.

Inferred Hazardous Properties:

  • Acute Oral Toxicity: Like many benzamide derivatives, this compound is likely harmful if swallowed.

  • Mutagenicity: A significant concern with aromatic amines is their potential to cause genetic defects. This dictates that exposure must be minimized and the waste treated as a high-hazard material.

  • Skin and Eye Irritation: Direct contact may cause irritation to the skin and serious irritation to the eyes.[1]

  • Aquatic Toxicity: Aromatic amines can be harmful to aquatic life, making it imperative to prevent their release into the environment.[2]

Property Table: this compound & Analogues
Chemical Name This compound
CAS Number 14548-39-1
Class Aromatic Amine / Benzamide
Physical State Solid, powder (presumed)
Inferred GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH341: Suspected of causing genetic defects
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[1]

Pre-Disposal Operations: Segregation and Containment

Proper disposal begins long before the waste leaves the laboratory. It starts with meticulous segregation and containment at the point of generation.

Step-by-Step Waste Containment Protocol:

  • Select the Right Container: Use a dedicated, chemically resistant container with a tightly sealing lid. This prevents the release of vapors or fine dust. The container must be in good condition, free of leaks or residues on the exterior.

  • Label Immediately and Accurately: The moment the first drop of waste enters the container, it must be labeled. Per EPA and OSHA requirements, the label must include:

    • The words "Hazardous Waste"[3]

    • Full Chemical Name: "this compound"

    • Known Hazards (e.g., "Toxic," "Mutagen")

    • Accumulation Start Date

    • Principal Investigator's Name and Lab Location

  • Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids, to prevent dangerous chemical reactions.[2]

  • Utilize a Satellite Accumulation Area (SAA): Designate a specific area within the lab for hazardous waste storage.[4] This SAA must be at or near the point of generation and under the control of the laboratory personnel. Containers must remain closed except when adding waste. A maximum of 55 gallons of hazardous waste may be stored in an SAA.[4]

The Disposal Workflow: A Step-by-Step Guide

Navigating the disposal process requires a clear, logical sequence of actions. This workflow ensures compliance with institutional and federal regulations, such as the EPA's regulations for hazardous waste from academic laboratories (40 CFR Part 262, Subpart K).[5]

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional EHS / Waste Contractor cluster_disposal Final Disposal Facility A Waste Generated (Solid Residue, Contaminated PPE, Unused Material) B Characterize Waste (Hazardous: Toxic, Mutagen) A->B C Select & Label Container 'Hazardous Waste' B->C D Store in Designated SAA (Segregated, Closed Lid) C->D E Request Waste Pickup (Submit form to EHS/EH&S) D->E F EHS Collects Waste (Verify Labeling & Containment) E->F G Consolidate Waste (Transport to Central Accumulation Area) F->G H Transport to Licensed TSDF* G->H I High-Temperature Incineration (with Flue Gas Scrubbing) H->I J Ash to Hazardous Waste Landfill I->J caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

The Causality Behind the Workflow:

  • Characterization (Step B): This is a legal requirement. Trained professionals must determine if the waste is hazardous.[5] Given the data on analogues, classifying this compound as hazardous is the only responsible choice.

  • EHS Coordination (Step E-G): Laboratory personnel are experts in their research, while Environmental Health & Safety (EHS) professionals or licensed waste brokers are experts in waste management regulations.[6] This division of labor ensures compliance and safety. EHS manages the logistics from the lab's SAA to the final disposal facility.

  • High-Temperature Incineration (Step I): This is the preferred disposal method for many organic chemical wastes. The high temperatures (often 1800°F to 2200°F) are designed to achieve complete combustion, breaking down the hazardous organic molecule into simpler, less harmful components like carbon dioxide, water vapor, and nitrogen oxides.[7][8] Modern incinerators are equipped with advanced flue gas treatment systems ("scrubbers") to remove pollutants and acid gases before they are released into the atmosphere.[8][9]

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A robust disposal plan must include clear protocols for managing spills and personnel exposure.

In Case of a Spill:

  • Evacuate & Alert: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Ventilate: Increase ventilation to the area by opening a fume hood sash.

  • Don PPE: Before cleanup, don appropriate PPE: two pairs of nitrile gloves, safety goggles, a lab coat, and if the material is a fine powder, a respirator.

  • Contain & Clean: Cover the spill with an inert absorbent material. Do not use combustible materials like paper towels. Carefully sweep or vacuum the material into a designated hazardous waste container.[10][11] Avoid creating dust.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Label the cleanup debris as hazardous waste and dispose of it according to the protocol in Section 3.

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting themselves, their colleagues, and the environment.

References

  • ResearchGate. (2025). Treatment of amine wastes generated in industrial processes. Available at: [Link]

  • United States Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • PubMed. (2013). Incineration of kitchen waste with high nitrogen in vortexing fluidized-bed incinerator and its NO emission characteristics. Available at: [Link]

  • NBE. Waste gas and liquid incineration system. Available at: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Available at: [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Available at: [Link]

  • Alabama Administrative Code. Rule 335-14-2-.04 Lists Of Hazardous Wastes. Available at: [Link]

  • United States Environmental Protection Agency. Chapter 2 Section 3.2 - Incinerators. Available at: [Link]

  • United States Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • Wikipedia. Incineration. Available at: [Link]

  • ResearchGate. (2019). Handling of Amine-based Wastewater Produced During Carbon Capture. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet. Available at: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • U.S. Waste Industries. Incineration Disposal. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-2-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-amino-2-methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.